2-Bromocyclohexane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromocyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUJDMSDEQBNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377871 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60060-44-8 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromocyclohexane-1,3-dione from 1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-Bromocyclohexane-1,3-dione, a valuable intermediate in the development of various active pharmaceutical ingredients.[1][2] The primary method detailed is the direct bromination of 1,3-cyclohexanedione, a readily available starting material.
Introduction
This compound is a key building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures. Its utility as a drug intermediate underscores the importance of efficient and well-characterized synthetic routes. The most common and direct method for its preparation involves the electrophilic bromination of 1,3-cyclohexanedione at the C-2 position. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent, which offers high selectivity for the desired product.
Reaction Scheme and Mechanism
The synthesis of this compound from 1,3-cyclohexanedione is a substitution reaction where a hydrogen atom at the second carbon is replaced by a bromine atom.
Reaction:
1,3-Cyclohexanedione + N-Bromosuccinimide (NBS) → this compound + Succinimide
The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is often initiated by light.
Mechanism:
The bromination of 1,3-cyclohexanedione with NBS is understood to proceed through a radical mechanism, particularly under photochemical initiation. However, given that 1,3-cyclohexanedione exists predominantly in its enol form, an acid-catalyzed electrophilic addition mechanism can also be considered.
-
Enolization: 1,3-cyclohexanedione is in equilibrium with its more stable enol tautomer. This enol form is electron-rich and susceptible to electrophilic attack.
-
Electrophilic Attack: The bromine atom in NBS is electrophilic and reacts with the enol double bond.
-
Deprotonation: A subsequent deprotonation step regenerates the dicarbonyl system, now with a bromine atom at the C-2 position.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established procedures for NBS bromination of dicarbonyl compounds.[3]
Materials:
-
1,3-Cyclohexanedione
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Light source (e.g., 100W tungsten lamp)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1,3-cyclohexanedione in anhydrous carbon tetrachloride under an inert atmosphere.
-
Reagent Addition: Add N-bromosuccinimide to the solution. The molar ratio of 1,3-cyclohexanedione to NBS is typically 1:1.
-
Reaction Initiation and Progression: The reaction mixture is heated to reflux while being irradiated with a light source (e.g., a 100W lamp) to initiate the radical reaction.[3] The reaction is monitored for completion, which is often indicated by the consumption of the solid NBS which is denser than the solvent and the disappearance of the starting material (monitored by TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or preparative thin-layer chromatography (TLC) on silica gel.[3]
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 103-106 | 504-02-9 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 175-178 | 128-08-5 |
| This compound | C₆H₇BrO₂ | 191.02 | 159-161 | 60060-44-8 |
Table 2: Representative Reaction Parameters
| Parameter | Value/Condition |
| Reactants | |
| 1,3-Cyclohexanedione | 1.0 eq |
| N-Bromosuccinimide | 1.0 - 1.1 eq |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Temperature | Reflux |
| Initiation | Light (e.g., 100W lamp) |
| Reaction Time | Varies (monitor for completion) |
| Work-up | Filtration of succinimide, concentration of filtrate |
| Purification | Recrystallization or Preparative TLC |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Signaling Pathway (Mechanism)
Caption: Proposed mechanism for the bromination of 1,3-cyclohexanedione.
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Bromine (if generated): Highly toxic and corrosive. Ensure the reaction is well-contained.
Conclusion
The synthesis of this compound from 1,3-cyclohexanedione using N-bromosuccinimide is a reliable and effective method. This guide provides a comprehensive overview of the process, including a detailed experimental protocol, key data, and visual representations of the workflow and mechanism, to support researchers in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to 2-Bromocyclohexane-1,3-dione (CAS: 60060-44-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromocyclohexane-1,3-dione (CAS Number: 60060-44-8), a key chemical intermediate. This document consolidates essential data, including physicochemical properties, spectral information, synthesis protocols, and its applications in research and development, particularly in the synthesis of pharmacologically active compounds.
Core Chemical and Physical Properties
This compound is a solid, white to light yellow compound.[1] Its core structure, a brominated β-diketone, makes it a versatile reagent in organic synthesis. A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrO₂ | [1][2][3][4] |
| Molecular Weight | 191.02 g/mol | [1][2][4][5] |
| Exact Mass | 189.96294 Da | [2][6] |
| Melting Point | 159-161 °C | [3][6] |
| Boiling Point (Predicted) | 272.6 ± 40.0 °C | [3][6] |
| Density (Predicted) | 1.678 ± 0.06 g/cm³ | [3][6] |
| pKa (Predicted) | 3.46 ± 0.25 | [6] |
| LogP (Predicted) | 1.072 | [4][6] |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | [4] |
Spectral Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The available ¹H NMR data is summarized below.
| Data Type | Details | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.63 (s, 1H), 2.61 (t, J = 5.9 Hz, 4H), 2.03 (p, J = 5.9 Hz, 2H) | [7] |
Note: The singlet at 6.63 ppm likely corresponds to the enolic proton, indicating that the compound exists in tautomeric equilibrium, a common feature for 1,3-diones.
Synthesis and Experimental Protocols
3.1. Synthetic Route
This compound is typically synthesized via the bromination of its precursor, 1,3-Cyclohexanedione (CAS: 504-02-9).[3] This reaction involves the electrophilic substitution of a proton at the C2 position, which is activated by the two adjacent carbonyl groups.
Caption: General workflow for the synthesis of this compound.
3.2. Experimental Protocol: Bromination of 1,3-Cyclohexanedione
While a specific, detailed published protocol for this exact transformation was not found in the initial search, a general procedure can be outlined based on standard organic chemistry practices for α-bromination of β-dicarbonyl compounds.
Objective: To synthesize this compound from 1,3-Cyclohexanedione.
Materials:
-
1,3-Cyclohexanedione
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)
-
Stir plate and magnetic stir bar
-
Reaction flask and addition funnel
-
Ice bath
Procedure:
-
Dissolution: Dissolve 1,3-Cyclohexanedione in the chosen anhydrous solvent in a reaction flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the reaction's exothermicity.
-
Bromine Addition: Slowly add a solution of elemental bromine (dissolved in the same solvent) or N-Bromosuccinimide portion-wise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it is consumed. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Analytical Confirmation: The identity and purity of the final product should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point analysis.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules. Its primary documented application is as a drug intermediate.[1][8]
-
Histamine H3 Receptor Antagonists: It is explicitly mentioned as a starting material for the synthesis of azole derivatives that act as histamine H3 receptor antagonists.[5] These antagonists have therapeutic potential for treating neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
-
Herbicidal and Pharmaceutical Scaffolds: The cyclohexane-1,3-dione core is a known pharmacophore in compounds that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[9][10] This enzyme is a target for a class of herbicides (triketones) and has been developed as a drug target for treating rare metabolic diseases.[10][11] The reactivity of the bromo-derivative allows for further functionalization to create libraries of novel inhibitors for screening.
Caption: Role of this compound as a key synthetic intermediate.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[2] Appropriate safety precautions must be taken during its handling and use.
5.1. GHS Hazard Classification
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: PubChem.[2]
5.2. Handling Recommendations
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C, protected from light and under a nitrogen atmosphere, is recommended.[1][4][8]
-
Spills: In case of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable container for disposal.[13]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C6H7BrO2 | CID 2770476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1,3-cyclohexanedione | CAS#:60060-44-8 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. guidechem.com [guidechem.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound, Mom will teach you NMR [orgspectroscopyint.blogspot.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromocyclohexane-1,3-dione: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromocyclohexane-1,3-dione. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable experimental insights.
Molecular Structure and Chemical Formula
This compound, a halogenated derivative of cyclohexane-1,3-dione, possesses a molecular structure characterized by a six-membered ring containing two carbonyl groups at positions 1 and 3, and a bromine atom substituted at the second carbon.
The fundamental chemical identifiers and structural representations for this compound are detailed below:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 60060-44-8[1] |
| Molecular Formula | C₆H₇BrO₂[1] |
| Molecular Weight | 191.02 g/mol [1] |
| Canonical SMILES | C1CC(=O)C(C(=O)C1)Br[1] |
| InChI | InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2[1] |
| InChIKey | UBUJDMSDEQBNTG-UHFFFAOYSA-N[1] |
Below is a two-dimensional representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A collection of computed and experimental data provides insight into the physical and spectral properties of this compound.
Physical Properties
The following table summarizes key predicted physical properties of the molecule.
| Property | Value | Source |
| XLogP3-AA | 0.9 | [2] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| Melting Point | 159-161 °C | [2] |
| Boiling Point | 272.6 ± 40.0 °C | [2] |
| Density | 1.678 ± 0.06 g/cm³ | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Data:
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 6.63 ppm | s | - | 1H | Enolic proton |
| 2.61 ppm | t | 5.9 Hz | 4H | -CH₂- adjacent to carbonyls |
| 2.03 ppm | p | 5.9 Hz | 2H | -CH₂- |
Solvent: CDCl₃, Frequency: 300 MHz[3]
Synthesis and Reactivity
This compound is typically synthesized from its precursor, 1,3-cyclohexanedione.
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of 1,3-cyclohexanedione.
Caption: Synthesis of this compound from 1,3-cyclohexanedione.
Experimental Protocol: Bromination of 1,3-Cyclohexanedione (General Procedure)
-
Materials: 1,3-Cyclohexanedione, Bromine, appropriate solvent (e.g., chloroform, acetic acid).
-
Procedure:
-
Dissolve 1,3-cyclohexanedione in a suitable solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent the formation of di-brominated byproducts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.
-
The reaction mixture can then be worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.
-
Note: This is a generalized protocol. Researchers should consult specific literature for optimized reaction conditions, including stoichiometry, temperature, and reaction time.
Reactivity and Use in Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its reactivity is primarily centered around the electrophilic bromine atom and the acidic α-protons, making it a versatile building block for the synthesis of more complex molecules. A notable application is its use as a starting material in the synthesis of azole derivatives, which have been investigated as histamine H3 receptor antagonists.[4] The development of such antagonists is a significant area of research in drug discovery for the treatment of neurological and inflammatory disorders.
Biological Activity and Potential Applications
While direct biological activity data for this compound is limited, its role as a precursor for pharmacologically active compounds underscores its importance in medicinal chemistry. The synthesis of histamine H3 receptor antagonists from this compound highlights its potential in the development of therapeutics targeting the central nervous system. Further research is warranted to explore the intrinsic biological effects of this compound and its other derivatives.
At present, there is no specific information available in the reviewed literature that directly links this compound to any particular signaling pathways. Elucidating such connections would require dedicated biological screening and mechanistic studies.
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a well-defined chemical entity with established structural and basic physicochemical properties. Its primary significance in the scientific community lies in its utility as a synthetic intermediate, particularly in the construction of heterocyclic systems with potential therapeutic applications. While a general synthetic route is established, a clear need exists for the public dissemination of detailed experimental protocols and comprehensive spectroscopic and biological data to facilitate its broader application in research and development. This guide serves as a foundational resource for professionals, summarizing the current state of knowledge and highlighting areas for future investigation.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound, Mom will teach you NMR [orgspectroscopyint.blogspot.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis and biological evaluation of diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Bromocyclohexane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic protocols for 2-bromocyclohexane-1,3-dione, a key intermediate in the synthesis of various bioactive molecules. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data
The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits three distinct signals that correspond to the different types of protons in the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.63 | s | 1H | CH-Br |
| 2.61 | t | 4H | 2 x CH₂ adjacent to C=O |
| 2.03 | p | 2H | CH₂ |
s = singlet, t = triplet, p = pentet Data recorded on a 300 MHz spectrometer.[1]
¹³C NMR Data
Predictive models and data from similar structures, such as 2-(2-bromobenzyl)cyclohexane-1,3-dione, suggest the following approximate chemical shifts for the carbon atoms in this compound. It is important to note that experimentally obtained data may vary.
| Chemical Shift (δ) ppm | Assignment |
| ~190-200 | C=O |
| ~60-70 | C-Br |
| ~30-40 | CH₂ adjacent to C=O |
| ~20-30 | CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The primary absorptions of interest are the carbonyl (C=O) stretching and the carbon-bromine (C-Br) stretching frequencies.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700-1740 | C=O (Ketone) |
| ~500-700 | C-Br |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₇BrO₂.[2]
| Parameter | Value |
| Molecular Weight | 191.02 g/mol [2] |
| Exact Mass | 189.96294 Da |
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Common fragmentation patterns for cyclic ketones may involve alpha-cleavage adjacent to the carbonyl groups.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of cyclohexane-1,3-dione.
Materials:
-
Cyclohexane-1,3-dione
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or a similar inert solvent
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Dissolve cyclohexane-1,3-dione in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reddish-orange color of the bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.
-
Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the color is discharged.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak.
IR Spectroscopy:
-
Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Obtain the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the key aspects of the analysis and synthesis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
References
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Bromocyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a molecule containing a carbonyl group) and an "enol" form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond). For β-dicarbonyl compounds like 2-bromocyclohexane-1,3-dione, the enol form is often significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The position of this equilibrium is highly sensitive to various factors, including the solvent, temperature, and the electronic effects of substituents.
Tautomeric Equilibrium in this compound
The tautomeric equilibrium for this compound involves the interconversion between the diketo form and the enol form.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism in solution. The keto and enol forms are distinct chemical species and, if the rate of interconversion is slow on the NMR timescale, will give rise to separate sets of signals.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides clear evidence for the predominance of the enol form in this non-polar solvent.[1]
¹H NMR Data (300 MHz, CDCl₃) for the Enol Tautomer:
-
δ 6.63 (s, 1H): This singlet corresponds to the enolic hydroxyl proton. Its downfield chemical shift is characteristic and indicative of a strong intramolecular hydrogen bond.
-
δ 2.61 (t, J = 5.9 Hz, 4H): These signals arise from the two methylene groups (C4 and C6) of the cyclohexane ring.
-
δ 2.03 (p, J = 5.9 Hz, 2H): This multiplet is assigned to the methylene group at the C5 position.
The absence of a distinct signal for a proton at the C2 position in the diketo form suggests that the equilibrium lies significantly towards the enol side in CDCl₃.
Quantitative Data
Despite a thorough search of available scientific literature, specific quantitative data on the keto-enol equilibrium of this compound, such as equilibrium constants (Keq) in various solvents and thermodynamic parameters (ΔG, ΔH, ΔS), could not be located. This represents a knowledge gap in the detailed physical organic chemistry of this compound.
However, based on general principles for β-dicarbonyl compounds, the following trends can be predicted:
-
Solvent Polarity: In non-polar aprotic solvents (e.g., CCl₄, C₆H₆, CDCl₃), the enol form is expected to be favored due to the stability conferred by the intramolecular hydrogen bond. In polar protic solvents (e.g., H₂O, CH₃OH), the diketo form is likely to be more prevalent as the solvent molecules can solvate the carbonyl groups and disrupt the intramolecular hydrogen bond of the enol. Polar aprotic solvents (e.g., DMSO, CH₃CN) will likely show an intermediate ratio of the two tautomers.
-
Temperature: The effect of temperature on the equilibrium is dependent on the enthalpy change (ΔH) of the tautomerization. Variable temperature NMR studies would be required to determine this.
The following table structure is provided as a template for organizing future experimental data on the tautomeric equilibrium of this compound.
Table 1: Tautomeric Equilibrium of this compound in Various Solvents (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | % Keto (Predicted) | % Enol (Predicted) | Keq ([Enol]/[Keto]) (Predicted) |
| Carbon Tetrachloride | 2.2 | Low | High | > 1 |
| Chloroform-d | 4.8 | Low | High | > 1 |
| Acetone-d₆ | 21 | Intermediate | Intermediate | ~ 1 |
| Acetonitrile-d₃ | 37 | High | Low | < 1 |
| Methanol-d₄ | 33 | High | Low | < 1 |
| Water-d₂ | 80 | Very High | Very Low | << 1 |
Experimental Protocols
The following provides a detailed, generalized methodology for the quantitative analysis of the keto-enol tautomerism of this compound using NMR spectroscopy.
Determination of Tautomeric Ratio by ¹H NMR
Objective: To determine the relative concentrations of the keto and enol tautomers in different deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents of varying polarity. A typical concentration is 10-20 mg/mL.
-
Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (e.g., 24 hours) to ensure that the tautomeric equilibrium is reached.
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ is recommended.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the enol tautomer (e.g., the enolic OH proton or the vinyl proton if present and well-resolved) and a characteristic signal of the keto tautomer (e.g., the C2-H proton).
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100 % Keto = [Integral of Keto Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100
-
-
Equilibrium Constant Calculation:
-
Calculate the equilibrium constant (Keq) as the ratio of the concentrations of the enol and keto forms: Keq = % Enol / % Keto
-
Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.
Conclusion
This compound primarily exists in its enol form in non-polar solvents like CDCl₃, as evidenced by ¹H NMR spectroscopy. This is consistent with the behavior of other β-dicarbonyl compounds where the enol tautomer is stabilized by intramolecular hydrogen bonding and conjugation. A significant gap in the literature exists regarding extensive quantitative data on the tautomeric equilibrium of this specific molecule in a range of solvents and at different temperatures. The experimental protocols outlined in this guide provide a clear pathway for researchers to obtain this valuable data, which is crucial for understanding the reactivity of this important synthetic intermediate and for its effective application in drug development and other areas of chemical science. Further research, including computational studies, would be highly beneficial in elucidating the thermodynamic and kinetic parameters of the keto-enol tautomerism of this compound.
References
An In-depth Technical Guide on the Reactivity and Electrophilicity of 2-Bromocyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromocyclohexane-1,3-dione is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a reactive α-bromo ketone with a cyclic dicarbonyl system, render it a potent electrophile. This guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, detailing its synthesis, chemical properties, and diverse reactions with various nucleophiles. This document is intended to serve as a technical resource, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.
Introduction
Cyclohexane-1,3-dione and its derivatives are fundamental building blocks in organic synthesis, frequently utilized in the construction of complex molecular architectures. The introduction of a bromine atom at the C2 position significantly enhances the electrophilicity of the ring, making this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other functionalized molecules. Notably, it serves as a key starting material in the synthesis of azole derivatives, which have been investigated as histamine H3 receptor antagonists.[1] The histamine H3 receptor is a critical target in the central nervous system, and its modulation has therapeutic potential in various neurological disorders.
This guide will delve into the synthetic routes to this compound, its inherent reactivity, and its application in the synthesis of novel compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60060-44-8 | [2] |
| Molecular Formula | C₆H₇BrO₂ | [2] |
| Molecular Weight | 191.02 g/mol | [2] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data:
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments within the molecule.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the carbonyl (C=O) groups.
-
MS (Mass Spectrometry): Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Awaiting experimental data. |
| ¹³C NMR | Awaiting experimental data. |
| IR (cm⁻¹) | Awaiting experimental data. |
| Mass Spectrum (m/z) | Awaiting experimental data. |
Synthesis of this compound
The synthesis of this compound typically involves the bromination of the parent cyclohexane-1,3-dione. The acidic α-protons of the dione are readily substituted with bromine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexane-1,3-dione
-
Bromine (Br₂)
-
Appropriate solvent (e.g., glacial acetic acid, chloroform)
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve cyclohexane-1,3-dione in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
(Note: This is a generalized procedure. Specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for best results.)
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
Reactivity and Electrophilicity
The electrophilic nature of this compound is the cornerstone of its synthetic utility. The presence of two electron-withdrawing carbonyl groups enhances the partial positive charge on the carbon atom bearing the bromine, making it highly susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, facilitating substitution reactions.
Diagram 2: Electrophilic Nature of this compound
Caption: Enhanced electrophilicity at the C2 position.
Reactions with N-Nucleophiles
This compound readily reacts with a variety of nitrogen-containing nucleophiles, including primary, secondary, and aromatic amines, to form 2-amino-substituted cyclohexane-1,3-dione derivatives. These reactions are fundamental for the construction of nitrogen-containing heterocyclic systems.
4.1.1. Reaction with Primary and Secondary Amines
The reaction with primary and secondary amines typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine displaces the bromide ion.
Diagram 3: Reaction with Primary/Secondary Amines
Caption: Nucleophilic substitution with amines.
Experimental Protocol: General Procedure for the Reaction with Amines
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, DMF, ethanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add the amine and a base to the solution. The base is used to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Table 3: Representative Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-(Phenylamino)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting | |
| Piperidine | 2-(Piperidin-1-yl)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting | |
| Benzylamine | 2-(Benzylamino)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting |
4.1.2. Synthesis of Fused Heterocycles
A particularly important application of the reactivity of this compound with N-nucleophiles is in the synthesis of fused heterocyclic systems. For instance, its reaction with aminopyridine derivatives can lead to the formation of medicinally relevant scaffolds.
A notable example is the reaction with 5-hydroxy-6-aminopyridine in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) to yield a pyrimido-benzoxazine derivative.
Diagram 4: Synthesis of a Fused Heterocycle
Caption: Fused heterocycle synthesis.
Reactions with S-Nucleophiles
Similar to N-nucleophiles, sulfur-containing nucleophiles such as thiols readily react with this compound to form 2-thio-substituted derivatives. These reactions are valuable for introducing sulfur-containing moieties into the cyclohexane-1,3-dione scaffold.
Diagram 5: Reaction with Thiols
Caption: Nucleophilic substitution with thiols.
Experimental Protocol: General Procedure for the Reaction with Thiols
The experimental procedure is analogous to the reaction with amines, with the thiol replacing the amine as the nucleophile. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate.
Table 4: Representative Reactions with Thiols
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 2-(Phenylthio)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting | |
| Ethanethiol | 2-(Ethylthio)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting |
Reactions with C-Nucleophiles (C-C Bond Formation)
The electrophilic C2 position of this compound can also be attacked by carbon nucleophiles, such as enolates and organometallic reagents. These reactions are crucial for the formation of new carbon-carbon bonds and the construction of more complex carbon skeletons. The alkylation of related 2-methylcyclohexane-1,3-dione suggests that such reactions are feasible.
Diagram 6: C-C Bond Formation
References
An In-depth Technical Guide to the Synthesis of 2-Bromocyclohexane-1,3-dione: Key Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic pathways for 2-bromocyclohexane-1,3-dione, a valuable intermediate in the synthesis of various active pharmaceutical ingredients. The primary focus is on the key precursors and detailed experimental protocols, presenting quantitative data in a clear, comparative format. Visual diagrams of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its reactive nature, stemming from the presence of the bromine atom and the dicarbonyl functionality, allows for diverse chemical modifications, making it a versatile precursor for a wide range of complex molecules. The most common and efficient synthetic route to this compound involves the bromination of its direct precursor, cyclohexane-1,3-dione. This guide will first detail the synthesis of cyclohexane-1,3-dione from resorcinol, followed by a thorough examination of its subsequent bromination.
Synthesis of the Key Precursor: Cyclohexane-1,3-dione
The primary and most industrially viable method for the synthesis of cyclohexane-1,3-dione is the catalytic hydrogenation of resorcinol. This process involves the reduction of the aromatic ring of resorcinol to yield the desired cyclic dione.
Synthetic Pathway: Catalytic Hydrogenation of Resorcinol
The overall reaction for the synthesis of cyclohexane-1,3-dione from resorcinol is depicted below:
Figure 1. Synthesis of Cyclohexane-1,3-dione from Resorcinol.
Experimental Protocols for Cyclohexane-1,3-dione Synthesis
Two common methods for the catalytic hydrogenation of resorcinol are presented below, utilizing Raney Nickel and Palladium on Carbon (Pd/C) as catalysts.
Method 1: Hydrogenation using Raney Nickel
This procedure is adapted from a well-established method for the preparation of dihydroresorcinol.
-
Reaction Parameters:
-
Reactants: Resorcinol, Sodium Hydroxide, Raney Nickel catalyst, Hydrogen gas.
-
Solvent: Water.
-
Temperature: 45-50 °C.
-
Pressure: Approximately 1800-1900 psi of hydrogen.
-
-
Detailed Protocol:
-
A solution of resorcinol (e.g., 220.2 g, 2.0 moles) and sodium hydroxide (e.g., 96.0 g, 2.4 moles) in water (e.g., 335 mL) is prepared.
-
The solution and finely powdered Raney Nickel catalyst (e.g., 40.0 g) are placed in a high-pressure hydrogenation apparatus.
-
The apparatus is charged with hydrogen gas to an initial pressure of about 1900 psi.
-
The reaction mixture is agitated and maintained at a temperature of 45-50 °C. The reaction is exothermic, and gentle heating may be required to maintain the temperature.
-
Hydrogenation is continued until the theoretical amount of hydrogen has been absorbed.
-
After cooling, the catalyst is removed by filtration.
-
The filtrate containing the sodium salt of cyclohexane-1,3-dione is then acidified (e.g., with HCl) to precipitate the product.
-
The crude product can be purified by recrystallization.
-
Method 2: Hydrogenation using Palladium on Carbon (Pd/C)
This method offers an alternative catalytic system for the hydrogenation.
-
Reaction Parameters:
-
Reactants: Resorcinol, Sodium Hydroxide, 5% Palladium on Carbon (Pd/C) catalyst, Hydrogen gas.
-
Solvent: Water.
-
Temperature: 120 °C.
-
Pressure: 5 MPa.
-
-
Detailed Protocol:
-
Resorcinol (e.g., 0.535 mol) is neutralized with an aqueous solution of sodium hydroxide (e.g., 15%, 0.589 mol).
-
The solution and the 5% Pd/C catalyst are placed in a high-pressure reactor.
-
The mixture is hydrogenated at 5 MPa and 120 °C.
-
Upon completion of the reaction, the catalyst is filtered off.
-
The resulting solution is acidified with hydrochloric acid (e.g., 30%, 0.562 mol) at 15-20 °C.
-
The acidified solution is cooled to 5 °C to crystallize the cyclohexane-1,3-dione.
-
The product is collected by filtration and dried.
-
Quantitative Data for Cyclohexane-1,3-dione Synthesis
| Parameter | Method 1 (Raney Nickel) | Method 2 (Pd/C) |
| Precursor | Resorcinol | Resorcinol |
| Catalyst | Raney Nickel | 5% Palladium on Carbon |
| Solvent | Aqueous NaOH | Aqueous NaOH |
| Temperature | 45-50 °C | 120 °C |
| Pressure | ~1900 psi | 5 MPa |
| Yield | Not explicitly stated, but implied to be high | ~80% (based on 0.426 mol product from 0.535 mol precursor) |
Synthesis of this compound
The most effective method for the synthesis of this compound is the direct bromination of cyclohexane-1,3-dione. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a reliable and selective source of electrophilic bromine.
Synthetic Pathway: Bromination of Cyclohexane-1,3-dione
The reaction proceeds via an electrophilic substitution on the enol form of the dione.
Figure 2. Synthesis of this compound.
Experimental Protocol for this compound Synthesis
-
Reaction Parameters:
-
Reactants: Cyclohexane-1,3-dione, N-Bromosuccinimide (NBS).
-
Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂).
-
Initiator (optional for radical pathway): Azobisisobutyronitrile (AIBN) or benzoyl peroxide, or irradiation with a lamp.[2][3]
-
Catalyst (for acid-catalyzed pathway): A catalytic amount of acid may be used.[2]
-
-
Detailed Protocol (General Procedure):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexane-1,3-dione in an appropriate anhydrous solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (typically in a 1:1 molar ratio to the dione).
-
If a radical pathway is desired, add a radical initiator (e.g., a small amount of AIBN) and/or irradiate the mixture with a suitable lamp.
-
Reflux the reaction mixture until the reaction is complete (monitoring by TLC is recommended). The disappearance of the less dense NBS, which floats on CCl₄, can also indicate the reaction's progress.
-
Cool the reaction mixture to room temperature.
-
The solid succinimide by-product is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Quantitative Data for this compound Synthesis
Specific yield data for the direct bromination of cyclohexane-1,3-dione is not consistently reported across the literature. However, α-bromination of dicarbonyl compounds with NBS is generally a high-yielding reaction.[2]
| Parameter | General Procedure (NBS Bromination) |
| Precursor | Cyclohexane-1,3-dione |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) |
| Conditions | Reflux, optional radical initiator or acid catalyst |
| Yield | Generally high, but specific quantitative data is sparse |
Logical Workflow for the Synthesis
The overall synthetic strategy involves a two-step process, which can be visualized as a straightforward workflow.
Figure 3. Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process that relies on the efficient preparation of its key precursor, cyclohexane-1,3-dione. The catalytic hydrogenation of resorcinol provides a robust and scalable method for obtaining this precursor. Subsequent α-bromination using N-bromosuccinimide offers a selective and high-yielding route to the final product. The detailed protocols and compiled data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and further application of this important chemical intermediate. Further optimization of the bromination step, with a focus on detailed quantitative analysis, would be a valuable contribution to the existing literature.
References
An In-depth Technical Guide to 2-Bromocyclohexane-1,3-dione and its Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary application of the dione compound with the molecular formula C6H7BrO2, identified by the IUPAC name 2-Bromocyclohexane-1,3-dione . This versatile intermediate is of significant interest to the pharmaceutical industry, primarily as a key starting material in the synthesis of azole derivatives that function as histamine H3 receptor antagonists. This guide details the experimental protocols for the synthesis of this compound and its subsequent conversion to a thiazole derivative. Furthermore, it explores the signaling pathway of the histamine H3 receptor and the mechanism of action of its antagonists. Quantitative data on related compounds and their biological activities are also presented to provide a broader context for its potential in drug discovery and development.
Compound Identification and Properties
The compound with the molecular formula C6H7BrO2, featuring a dione functional group on a cyclohexane ring, is systematically named This compound according to IUPAC nomenclature.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 60060-44-8 | [2] |
| Molecular Formula | C6H7BrO2 | [1] |
| Molecular Weight | 191.02 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 159-161 °C | |
| ¹H NMR (CDCl₃, 300 MHz) | δ 6.63 (s, 1H), 2.61 (t, J = 5.9 Hz, 4H), 2.03 (p, J = 5.9 Hz, 2H) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the α-bromination of the precursor, cyclohexane-1,3-dione, using a brominating agent such as N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to liquid bromine for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds.[3][4] The reaction is often initiated by a radical initiator or light.
Materials:
-
Cyclohexane-1,3-dione
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl4), anhydrous
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexane-1,3-dione in anhydrous carbon tetrachloride under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp to initiate the reaction. The reaction can be monitored by the disappearance of the solid NBS which is denser than CCl4 and will be consumed as the reaction proceeds.
-
After the reaction is complete (typically 1-3 hours, as indicated by TLC or the consumption of NBS), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Synthesis of a Thiazole Derivative from this compound
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including thiazole derivatives.[2][5] The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring by reacting an α-haloketone with a thioamide. In this case, this compound acts as the α-haloketone.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol under an inert atmosphere.
-
Add an equimolar amount of thiourea to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-thiazole fused with the cyclohexane ring.
Application in Drug Development: Histamine H3 Receptor Antagonists
This compound is a key intermediate in the synthesis of azole derivatives that have been identified as potent histamine H3 receptor antagonists.[2]
The Histamine H3 Receptor and its Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
The H3 receptor is constitutively active, meaning it exhibits a basal level of activity even in the absence of an agonist. Upon activation by histamine, the H3 receptor couples to the Gαi/o subunit of the G protein complex. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA).
Mechanism of Action of H3 Receptor Antagonists
Histamine H3 receptor antagonists (or inverse agonists) bind to the H3 receptor and block its activity. By doing so, they prevent the inhibitory effect of the receptor on histamine release. This leads to an increased concentration of histamine in the synaptic cleft, enhancing histaminergic neurotransmission. The elevated histamine levels can then act on other histamine receptors (H1 and H2), leading to various downstream effects. This mechanism is of therapeutic interest for treating conditions such as narcolepsy, attention-deficit/hyperactivity disorder (ADHD), and cognitive impairments associated with Alzheimer's and Parkinson's diseases.
Other Potential Applications: Enzyme Inhibition
Derivatives of cyclohexane-1,3-dione have also been investigated as inhibitors of various enzymes. Of particular note is their activity against p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism. Inhibition of HPPD is the mode of action for a class of herbicides.
| Compound Class | Target Enzyme | IC50 / Activity | Reference |
| 2-Acyl-cyclohexane-1,3-diones | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | IC50 values in the micromolar to nanomolar range have been reported for various derivatives. | |
| Cyclohexane-1,3-dione derivatives | Tyrosine Kinases (e.g., c-Met) | Potent inhibition has been observed, suggesting potential as anticancer agents. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its primary application as a precursor to histamine H3 receptor antagonists highlights its importance in the search for novel treatments for a range of neurological and cognitive disorders. The straightforward synthesis of this compound and its amenability to further chemical modification make it an attractive building block for medicinal chemists. Further research into the biological activities of its derivatives may uncover additional therapeutic applications. This guide provides a foundational understanding for researchers and professionals working in this exciting area of drug development.
References
An In-depth Technical Guide to the Discovery and History of Alpha-Brominated Diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-brominated diones are a class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (in the alpha position) to one of the carbonyl groups of a dione. These compounds are highly valuable synthetic intermediates, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of nucleophilic substitution and elimination reactions. Their utility extends to the synthesis of complex heterocyclic molecules, natural products, and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and reactivity of alpha-brominated diones, with a focus on their applications in research and drug development.
Historical Context and Discovery
The history of alpha-brominated diones is intrinsically linked to the broader development of carbonyl chemistry, particularly the understanding of enol and enolate reactivity. While a singular "discovery" of the first alpha-brominated dione is not well-documented, its conceptual origins can be traced back to the foundational work on the alpha-halogenation of ketones in the late 19th and early 20th centuries.
Key historical developments that paved the way for the synthesis and understanding of alpha-brominated diones include:
-
Early Studies on Tautomerism: The concept of keto-enol tautomerism, crucial for understanding the mechanism of alpha-halogenation, was pioneered by chemists like Arthur Lapworth . His work on the kinetics of ketone halogenation in the early 1900s provided evidence for the involvement of an enol intermediate, which is the reactive species towards electrophilic halogens.
-
Synthesis of Dicarbonyl Compounds: The ability to synthesize dicarbonyl compounds was a prerequisite for their subsequent halogenation. Foundational methods for preparing 1,3-diones, such as the Claisen condensation , were developed in the late 19th century. The Thorpe-Ziegler reaction , developed by Jocelyn Field Thorpe and Karl Ziegler, provided a method for the intramolecular condensation of dinitriles to form cyclic ketones, which could be precursors to cyclic diones.[1]
-
Advancements in Halogenation Chemistry: The development of various brominating agents beyond elemental bromine (Br₂) expanded the synthetic toolkit for organic chemists. The use of N-bromosuccinimide (NBS), introduced in the 1940s, offered a milder and more selective method for allylic and benzylic bromination, and was later adapted for the alpha-bromination of carbonyl compounds.
The synthesis of specific alpha-brominated diones likely emerged from the application of these established principles to dicarbonyl substrates. Early examples of the bromination of 1,3-dicarbonyl compounds can be found in the chemical literature of the mid-20th century as chemists explored the reactivity of these versatile substrates.
Synthesis of Alpha-Brominated Diones
The alpha-bromination of diones proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source. The reaction can be catalyzed by either acid or base.
General Reaction Mechanisms
Acid-Catalyzed Bromination:
Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the alpha-protons. A weak base (often the solvent or the conjugate base of the acid catalyst) removes an alpha-proton to form a neutral enol intermediate. The electron-rich double bond of the enol then attacks a molecule of bromine.
Figure 1: Acid-catalyzed alpha-bromination of a 1,3-dione.
Base-Catalyzed Bromination:
In the presence of a base, an alpha-proton is removed to form a resonance-stabilized enolate anion. The negatively charged enolate is a potent nucleophile and readily attacks bromine. In some cases, polybromination can occur under basic conditions, as the introduction of an electron-withdrawing bromine atom can increase the acidity of the remaining alpha-protons.
Figure 2: Base-catalyzed alpha-bromination of a 1,3-dione.
Common Brominating Reagents and Methods
A variety of reagents and conditions have been developed for the alpha-bromination of diones, offering different levels of reactivity, selectivity, and operational simplicity.
| Reagent/Method | Substrate Scope | Typical Conditions | Advantages | Disadvantages |
| Bromine (Br₂) / Acetic Acid | General 1,3-diones | Acetic acid as solvent, room temperature to gentle heating | Readily available and inexpensive | Corrosive, generates HBr, can lead to side reactions |
| N-Bromosuccinimide (NBS) | General 1,3-diones | Various solvents (e.g., CCl₄, CH₃CN), often with a radical initiator (e.g., AIBN) or acid/base catalyst | Milder than Br₂, easier to handle, often more selective | Can be more expensive than Br₂, radical pathways can lead to other products |
| Bromodimethylsulfonium Bromide (BDMS) | β-Keto esters and 1,3-diketones | Dichloromethane, 0 °C to room temperature | Mild and highly regioselective for monobromination[2] | Reagent needs to be prepared or purchased |
| Copper(II) Bromide (CuBr₂) | 1,3-Dicarbonyl compounds | Refluxing solvent (e.g., chloroform/ethyl acetate) | Solid reagent, easy to handle | Requires elevated temperatures, potential for metal contamination |
| Dess-Martin Periodinane (DMP) / Tetraethylammonium Bromide (TEAB) | 1,3-Dicarbonyl compounds | Dichloromethane, room temperature | Mild and expeditious method | Stoichiometric use of an expensive oxidant |
| Pyridine Hydrobromide Perbromide | 1,3-Diketones | Acetic acid | Solid, stable, and easy to handle brominating agent | Can require elevated temperatures |
Experimental Protocols
The following are representative experimental protocols for the alpha-bromination of common 1,3-diones.
Bromination of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) with Bromine
This protocol is adapted from a procedure for the synthesis of monobromodimedone.
Materials:
-
Dimedone (5.0 g, 0.036 mol)
-
Water (1 mL)
-
Liquid Bromine (5.7 g, 0.036 mol)
-
Aqueous ethanol (1:1) for recrystallization
Procedure:
-
In a mortar, triturate the dimedone with 1 mL of water.
-
Carefully add liquid bromine dropwise to the mixture while continuing to triturate. The reaction is exothermic and will produce a brownish-red, tacky mixture.
-
After approximately 5 minutes, wash the mixture copiously with water and partially dry the crude product.
-
Recrystallize the crude material from a 1:1 mixture of ethanol and water.
-
A second recrystallization may be performed to obtain a product with a sharp melting point (170-172 °C).
Expected Yield: Approximately 75%
Bromination of 1,3-Indandione with N-Bromosuccinimide (NBS)
This is a general procedure based on the known reactivity of active methylene compounds with NBS.
Materials:
-
1,3-Indandione (1.46 g, 10 mmol)
-
N-Bromosuccinimide (1.78 g, 10 mmol)
-
Carbon tetrachloride (50 mL)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, ~16 mg)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-indandione, N-bromosuccinimide, and carbon tetrachloride.
-
Add a catalytic amount of AIBN to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-bromo-1,3-indandione.
-
The product can be further purified by recrystallization (e.g., from ethanol).
Quantitative Data and Spectroscopic Characterization
The efficiency of alpha-bromination reactions can vary significantly depending on the substrate, brominating agent, and reaction conditions.
Comparative Yields of Alpha-Bromination
| Dione Substrate | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |
| Dimedone | Br₂ | H₂O | Room Temp | 75 | |
| 2-Benzylidene-1,3-indandione | Br₂ | Chloroform | 283-313 K | Varies with substituents | [3] |
| 1,3-Cyclohexanedione | Cl₂ | H₂O, pH 7.5 | 10 °C | 50-75 (for chloroform) | |
| Acetylacetone (Pentane-2,4-dione) | NBS | Triethylorthoformate | Room Temp, 12h | 75 (monobromo) | [4] |
| Acetylacetone (Pentane-2,4-dione) | NBS | Acetonitrile | Room Temp, 12h | 95 (dibromo) | [4] |
Spectroscopic Data
The characterization of alpha-brominated diones relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton at the alpha-carbon bearing the bromine atom typically appears as a singlet or multiplet at a downfield chemical shift (δ ≈ 4.0-5.0 ppm) compared to the unbrominated precursor.
-
¹³C NMR: The carbon atom attached to the bromine will show a characteristic chemical shift, and its signal may be split in the case of proton coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the strong carbonyl stretching vibrations (ν C=O) in the region of 1680-1750 cm⁻¹. The presence of the C-Br bond will give rise to a stretching vibration in the fingerprint region (typically 500-700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine-containing fragments. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any fragments containing a single bromine atom.[5][6]
Biological Significance and Applications in Drug Development
Alpha-brominated diones are not only valuable synthetic intermediates but also exhibit interesting biological activities, making them relevant to drug development professionals.
Enzyme Inhibition
The electrophilic nature of the alpha-carbon in alpha-brominated diones makes them susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes, leading to covalent modification and inhibition.
A notable example is the inhibition of carboxylesterases (CEs) by dione-containing compounds. CEs are involved in the metabolism of numerous drugs.[3][7] Studies on isatins (indole-2,3-diones) have shown that these molecules can act as potent and specific CE inhibitors.[3] While not alpha-brominated, this highlights the potential of the dione scaffold in enzyme inhibition. Alpha-brominated diones, with their enhanced electrophilicity, are expected to be effective covalent inhibitors of enzymes with nucleophilic residues (e.g., cysteine, serine, histidine) in their active sites.
The general mechanism of covalent enzyme inhibition by an alpha-brominated dione can be depicted as follows:
Figure 3: Covalent inhibition of an enzyme by an alpha-brominated dione.
Intermediates in the Synthesis of Bioactive Molecules
The primary application of alpha-brominated diones in drug development is their use as versatile building blocks for the synthesis of more complex molecules with therapeutic potential. The ability to introduce a nucleophile at the alpha-position allows for the construction of a wide array of carbocyclic and heterocyclic scaffolds. For instance, 2-bromo-1,3-cyclohexanedione is a starting material for the synthesis of azole derivatives that act as histamine H3 receptor antagonists.[8]
Conclusion
Alpha-brominated diones represent a historically significant and synthetically versatile class of compounds. Their development is rooted in the fundamental principles of carbonyl chemistry, and they continue to be indispensable tools for organic chemists. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, reactivity, and biological implications of alpha-brominated diones is crucial for leveraging their potential in the creation of novel and effective therapeutic agents. The methodologies for their synthesis are well-established, and their utility as precursors to complex molecular architectures ensures their continued relevance in modern organic and medicinal chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromination of Cyclohexa-1,3-diene and (R, S)-Cyclohexa-3,5-diene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Photochemical Bromination of an Alkane [chemed.chem.purdue.edu]
Methodological & Application
Application Notes and Protocols: 2-Bromocyclohexane-1,3-dione as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexane-1,3-dione is a highly versatile bifunctional building block in organic synthesis. Its structure, featuring an α-haloketone moiety within a cyclic 1,3-dione framework, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the bromine atom at the α-position to the carbonyl groups makes it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity, coupled with the inherent functionality of the cyclohexane-1,3-dione ring, allows for the efficient synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds.
Key Applications
This compound serves as a valuable precursor for the synthesis of various biologically active molecules. Its primary applications lie in the construction of:
-
Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring. This compound, as an α-haloketone, readily undergoes condensation with thiourea and its derivatives to yield substituted 2-aminothiazoles. These compounds are known to exhibit a broad spectrum of biological activities.
-
Benzofuran Derivatives: The synthesis of benzofurans, a common motif in many pharmaceuticals and natural products, can be achieved using this compound. Reactions with phenols can lead to the formation of the benzofuran core through various cyclization strategies.
-
Indole Derivatives: While less direct, this compound can be employed in multi-step syntheses to construct substituted indole scaffolds, which are central to a vast number of biologically active compounds.
-
Histamine H3 Receptor Antagonists: This building block is a reported starting material in the synthesis of azole derivatives that act as histamine H3 receptor antagonists, a promising target for the treatment of neurological and inflammatory disorders.[1][2]
Data Presentation
The following table summarizes representative reactions and yields for the synthesis of heterocyclic compounds using α-haloketones, including analogues of this compound.
| Product Type | Reactant(s) | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiazole Derivative | Thiourea | Acetic Acid | - | Reflux | 3 | ~60 (for analogue) | Patent WO2011021214A2 |
| 2-Aminothiazole Derivative | Thiourea | Ethanol | - | Reflux | 12 | Not Specified | General Hantzsch Synthesis |
| Benzofuran Derivative | Phenol | DMF | K₂CO₃ | 80 | 12 | 61-93 (general) | General Method |
| N-Alkylated Indole | Indole | DMF | NaH | RT | 2-24 | Varies | General Method |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazol-7-one via Hantzsch Thiazole Synthesis
This protocol is adapted from the Hantzsch thiazole synthesis, a reliable method for the preparation of thiazole derivatives from α-haloketones and thioamides.
Reaction Scheme:
References
Application of 2-Bromocyclohexane-1,3-dione in Heterocyclic Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexane-1,3-dione is a versatile reagent in organic synthesis, serving as a valuable precursor for the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing both electrophilic (carbon-bromine bond) and nucleophilic (enolizable dicarbonyl) centers, allows for diverse cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems, primarily focusing on the preparation of tetrahydrobenzothiazole and tetrahydrobenzofuranone derivatives. These core structures are prevalent in medicinal chemistry and drug discovery, highlighting the utility of this compound as a key building block.
Key Applications
The primary application of this compound in heterocyclic chemistry lies in its reaction with binucleophiles to afford fused ring systems. The α-bromo-β-dicarbonyl moiety is highly reactive towards nucleophilic attack, leading to the formation of five- or six-membered heterocyclic rings fused to the cyclohexane core.
Synthesis of Tetrahydrobenzothiazoles
A prominent application is the Hantzsch-type condensation with thiourea to yield 2-aminotetrahydrobenzothiazole derivatives. These compounds are of significant interest in medicinal chemistry. For instance, the core structure is related to the pharmacologically active agent pramipexole. The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular condensation of the amino group with one of the carbonyls and subsequent dehydration.
Synthesis of Tetrahydrobenzofuranones
This compound can also serve as a precursor for tetrahydrobenzofuranone derivatives. While direct cyclization with oxygen nucleophiles can be challenging, it can be achieved under specific conditions. These structures are present in numerous natural products and biologically active compounds.
Data Presentation
| Product Heterocycle | Reactant | Key Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzothiazol-4-one | Thiourea | Reflux in ethanol | ~75-85% | Adapted from patent literature |
| 7a-Hydroxy-5,6,7,7a-tetrahydrobenzofuran-4(2H)-one | Intramolecular cyclization (hydrolysis) | Basic hydrolysis (e.g., aq. NaOH) | Variable | General transformation |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazol-4-one
This protocol is adapted from established procedures for the synthesis of similar fused thiazole systems.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous ethanol.
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-4,5,6,7-tetrahydrobenzothiazol-4-one.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure.
Protocol 2: Synthesis of 7a-Hydroxy-5,6,7,7a-tetrahydrobenzofuran-4(2H)-one
This protocol describes a potential intramolecular cyclization pathway.
Materials:
-
This compound (1.0 eq)
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a suitable organic solvent (e.g., THF or acetone) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired tetrahydrobenzofuranone derivative.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of a tetrahydrobenzothiazole derivative.
Caption: Experimental workflow for thiazole synthesis.
Caption: Logical relationship of the reagent's properties and applications.
Application Notes: 2-Bromocyclohexane-1,3-dione in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromocyclohexane-1,3-dione as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the formation of fused thiazole derivatives, which are key structural motifs in a variety of biologically active compounds.
Introduction
This compound is a highly reactive cyclic β-dicarbonyl compound that serves as a key building block in heterocyclic synthesis. Its α-bromo-β-dicarbonyl functionality makes it an excellent substrate for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. This reactivity is particularly valuable in medicinal chemistry for the preparation of intermediates used in the development of new therapeutic agents, including but not limited to histamine H3 receptor antagonists.[1]
Key Application: Synthesis of 2-Amino-4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole
A primary application of this compound is its reaction with thiourea to yield 2-amino-4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole. This fused heterocyclic compound is a valuable intermediate for the synthesis of a range of bioactive molecules. The reaction proceeds via the well-established Hantzsch thiazole synthesis mechanism.
A closely related synthesis is employed in the industrial production of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. In that process, a substituted derivative, 2-bromo-4-acetamido-cyclohexanone, reacts with thiourea to form a key benzothiazole intermediate.[2][3][4][5] This highlights the industrial relevance and robustness of this synthetic approach.
Reaction Scheme:
The overall reaction for the synthesis of 2-amino-4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole is as follows:
Caption: Hantzsch thiazole synthesis of a pharmaceutical intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole
This protocol details the synthesis of 2-amino-4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thiourea |
| Product | 2-Amino-4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of the target pharmaceutical intermediate.
Caption: General workflow for the synthesis and purification.
Signaling Pathway Context: Histamine H3 Receptor Antagonism
The pharmaceutical intermediates synthesized from this compound can be further elaborated to produce compounds that act as histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor leads to increased neurotransmitter release, which is a therapeutic strategy for various neurological and psychiatric disorders.
Caption: Mechanism of action for Histamine H3 Receptor Antagonists.
Conclusion
This compound is a readily accessible and highly effective precursor for the synthesis of pharmaceutically relevant thiazole-based intermediates. The Hantzsch thiazole synthesis provides a robust and high-yielding route to these compounds. The resulting 2-amino-4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole and its derivatives are valuable scaffolds for the development of novel therapeutics, particularly in the area of central nervous system disorders. The provided protocols and data serve as a valuable resource for researchers engaged in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 4. EP1562921B1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
Application Notes and Protocols for N-Arylation using 2-Bromocyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The N-arylation of cyclic dicarbonyl compounds, such as 2-bromocyclohexane-1,3-dione, offers a direct route to N-aryl-2-aminocyclohexane-1,3-dione derivatives. These products are valuable intermediates, serving as precursors to a variety of heterocyclic scaffolds and molecules with potential biological activity. This document provides detailed experimental protocols for the N-arylation of this compound, primarily focusing on palladium- and copper-catalyzed cross-coupling methodologies, which are the most prevalent strategies for such transformations.
Core Concepts and Reaction Pathways
The N-arylation of this compound involves the formation of a new C-N bond between the nitrogen atom of an amine and the C2 position of the cyclohexane-1,3-dione ring. The primary catalytic methods to achieve this are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for C-N bond formation. It typically employs a palladium precursor and a bulky, electron-rich phosphine ligand. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. Traditional Ullmann reactions often required harsh conditions. However, modern protocols utilize copper(I) catalysts, often in the presence of a ligand, allowing the reaction to proceed under milder conditions with a broader substrate scope.
Experimental Protocols
The following protocols are representative procedures for the N-arylation of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aniline derivative.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reagents: Add the aryl amine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-aminocyclohexane-1,3-dione.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type Condensation)
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Addition of Reagents: Add the aryl amine (1.2 mmol, 1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 24-48 hours), cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic layers and wash with water (2 x 20 mL) to remove DMSO, followed by a brine wash (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure N-aryl-2-aminocyclohexane-1,3-dione.
Data Presentation
The following tables summarize representative quantitative data for palladium- and copper-catalyzed N-arylation reactions of halo-dicarbonyl compounds with various anilines, based on typical literature findings for analogous systems.
Table 1: Palladium-Catalyzed N-Arylation - Substrate Scope and Yields
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-aminocyclohexane-1,3-dione | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-aminocyclohexane-1,3-dione | 92 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-aminocyclohexane-1,3-dione | 78 |
| 4 | 3-Nitroaniline | N-(3-nitrophenyl)-2-aminocyclohexane-1,3-dione | 72 |
| 5 | 2-Methylaniline | N-(o-tolyl)-2-aminocyclohexane-1,3-dione | 65 |
Table 2: Copper-Catalyzed N-Arylation - Substrate Scope and Yields
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-aminocyclohexane-1,3-dione | 75 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-aminocyclohexane-1,3-dione | 81 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-aminocyclohexane-1,3-dione | 68 |
| 4 | 3-Nitroaniline | N-(3-nitrophenyl)-2-aminocyclohexane-1,3-dione | 62 |
| 5 | 2-Methylaniline | N-(o-tolyl)-2-aminocyclohexane-1,3-dione | 55 |
Visualizations
Diagram 1: General Experimental Workflow for N-Arylation
Application Notes & Protocols: Reaction Mechanisms of 2-Bromocyclohexane-1,3-dione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromocyclohexane-1,3-dione is a versatile synthetic intermediate used in the construction of complex molecular architectures, including the synthesis of azole derivatives as histamine H3 receptor antagonists.[1] Its reactivity is dominated by the presence of an electrophilic carbon at the C2 position, activated by two adjacent carbonyl groups. This document provides a detailed overview of the reaction mechanisms of this compound with various nucleophiles, outlining the key competing pathways: Favorskii-type rearrangement, direct nucleophilic substitution (Sₙ2), and elimination (E2). Detailed experimental protocols and representative data are provided to guide researchers in leveraging this reagent for synthetic applications.
Competing Reaction Mechanisms
The reaction of this compound with a nucleophile (Nu⁻) can proceed through several pathways, with the product distribution being highly dependent on the nature of the nucleophile, base, solvent, and temperature. The primary competitive pathways are direct Sₙ2 substitution, a Favorskii-type rearrangement leading to ring contraction, and E2 elimination.
Caption: Competing reaction pathways for this compound.
Favorskii-type Rearrangement
Similar to other α-halo ketones, this compound can undergo a base-catalyzed rearrangement to yield a ring-contracted carboxylic acid derivative.[2][3][4] This pathway is typically favored by strong, non-bulky bases such as alkoxides (e.g., NaOMe, NaOEt) or hydroxides.[4][5] The presence of the second carbonyl group influences the acidity of the α'-protons (at C6).
The mechanism proceeds via three key steps:
-
Enolate Formation : A base abstracts an acidic proton from the α'-carbon (C6), forming a resonance-stabilized enolate.
-
Intramolecular Cyclization : The enolate attacks the carbon bearing the bromine (C2) in an intramolecular Sₙ2 fashion, displacing the bromide ion and forming a strained bicyclo[4.1.0]heptan-2,4-dione intermediate (a cyclopropanone derivative).[2][3][4]
-
Nucleophilic Ring Opening : The nucleophile (e.g., alkoxide) attacks one of the carbonyl carbons of the highly strained intermediate. Subsequent cleavage of the C1-C6 bond relieves the ring strain, forming a more stable carbanion on the cyclopentane ring, which is then protonated by the solvent to give the final product.[4]
Caption: Mechanism of the Favorskii-type rearrangement.
Direct Nucleophilic Substitution (Sₙ2)
A competing pathway is the direct bimolecular nucleophilic substitution (Sₙ2) at the C2 position. In this reaction, the nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step.[6][7] This mechanism is often favored by less basic, "softer" nucleophiles such as amines, thiols, or azide ions under neutral or mildly basic conditions.[8][9][10] Using a non-nucleophilic base like triethylamine can help trap the HBr byproduct when using amine nucleophiles.[6]
Caption: Mechanism of the direct Sₙ2 substitution reaction.
Data Presentation
Table 1: Influence of Reagents on Reaction Outcome
The choice of nucleophile and base is critical in directing the reaction toward either substitution or rearrangement.
| Nucleophile/Base Type | Predominant Mechanism | Expected Product Class | Notes |
| Alkoxides (e.g., NaOEt) | Favorskii-type | Cyclopentane Carboxylic Ester | The alkoxide acts as both a strong base to initiate enolization and a nucleophile to open the cyclopropanone intermediate.[3][4] |
| Hydroxides (e.g., KOH) | Favorskii-type | Cyclopentane Carboxylic Acid | Similar to alkoxides, but yields the carboxylic acid after an acidic workup. |
| Primary/Secondary Amines | Sₙ2 or Favorskii-type | 2-Amino-1,3-dione or Cyclopentane Carboxamide | Outcome is condition-dependent. Sₙ2 is favored with a non-nucleophilic base. Stronger basicity of the amine can promote rearrangement.[4][6][11] |
| "Soft" Nucleophiles (e.g., N₃⁻, RS⁻) | Sₙ2 | 2-Azido- or 2-Thio-1,3-dione | These less basic nucleophiles favor direct substitution over proton abstraction, minimizing the rearrangement pathway.[8] |
| Bulky Bases (e.g., t-BuOK) | E2 Elimination | Cyclohexene-1,3-dione derivative | Steric hindrance disfavors nucleophilic attack, promoting elimination instead. |
Table 2: Representative Quantitative Data
While specific yield data for this compound is not extensively published, the following data from analogous systems provide a benchmark for expected efficiencies.
| Substrate | Nucleophile/Base | Solvent | Temp. (°C) | Product | Yield (%) | Reaction Type | Reference |
| 2-Chlorocyclohexanone | NaOMe | MeOH | 55 | Methyl cyclopentanecarboxylate | 78 | Favorskii | [5] |
| 2-Chloro-1-cyclobutyl-butane-1,3-dione | Butylamine / TEA | DCM | RT | 2-(Butylamino)-1-cyclobutyl-butane-1,3-dione | ~85-95 | Sₙ2 | [6] |
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed and causes skin and eye irritation.[12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
The general procedure for reacting this compound involves reaction setup under an inert atmosphere, addition of reagents, monitoring, aqueous workup to remove salts and unreacted reagents, and purification, typically by column chromatography.
Caption: General experimental workflow for reactions with this compound.
Protocol 1: Favorskii-type Rearrangement with Sodium Ethoxide
This protocol describes a typical procedure for the ring contraction of this compound to an ethyl cyclopentanecarboxylate derivative.
Materials:
-
This compound (1.0 equiv.)
-
Sodium metal (2.2 equiv.)
-
Anhydrous Ethanol (for preparing sodium ethoxide)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate eluent system
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 equiv.) to anhydrous ethanol at 0 °C. Stir until all the sodium has reacted to form a fresh solution of sodium ethoxide.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous diethyl ether.
-
Reaction Initiation: Transfer the ethereal solution of the substrate to the freshly prepared sodium ethoxide solution at 0 °C via cannula.
-
Reaction Progression: Allow the mixture to warm to room temperature, then equip the flask with a reflux condenser. Heat the mixture in a preheated oil bath at 55 °C and stir vigorously for 4-6 hours.[5]
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Direct Sₙ2 Substitution with a Primary Amine
This protocol describes a representative Sₙ2 reaction using a primary amine as the nucleophile to synthesize a 2-amino-cyclohexane-1,3-dione derivative.
Materials:
-
This compound (1.0 equiv., MW: 191.02 g/mol )
-
Primary Amine (e.g., Butylamine) (1.2 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate eluent system
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 equiv.) followed by the dropwise addition of the primary amine (1.2 equiv.) at room temperature.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 2-amino substituted product.[6]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii_rearrangement [chemeurope.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. This compound | C6H7BrO2 | CID 2770476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Bromocyclohexane-1,3-dione in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexane-1,3-dione is a versatile synthetic intermediate with potential applications in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1][2][3] Its structure, featuring a reactive α-bromo ketone moiety and acidic protons flanked by two carbonyl groups, suggests its utility in a variety of chemical transformations, including Michael addition reactions. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction extensively used in organic synthesis and drug discovery.
This document provides a detailed overview of the potential role of this compound in Michael addition reactions, including plausible reaction pathways, experimental protocols based on analogous systems, and potential applications in the synthesis of biologically relevant scaffolds. While direct literature on Michael additions of this compound is limited, its structural similarity to other 1,3-dicarbonyl compounds, which are excellent Michael donors, allows for the extrapolation of its reactivity.
Theoretical Role of this compound in Michael Additions
This compound can theoretically act as a Michael donor after deprotonation. The presence of the electron-withdrawing bromine atom is expected to increase the acidity of the C4 and C6 methylene protons, facilitating the formation of an enolate under basic conditions. This enolate can then attack a variety of Michael acceptors.
Alternatively, under certain conditions, the bromine atom could be displaced by a nucleophile, or the molecule could undergo rearrangement. However, the focus of these notes is on its potential as a carbon nucleophile in Michael additions.
Plausible Michael Addition Reactions and Synthetic Applications
The reaction of this compound with various Michael acceptors can lead to the formation of highly functionalized cyclohexanone derivatives. These products can serve as precursors for the synthesis of diverse heterocyclic systems like furans, pyrans, and pyridines.
Reaction with α,β-Unsaturated Ketones (Chalcones)
The reaction with chalcones is a classic example of a Michael addition. The resulting 1,5-dicarbonyl adduct can be a precursor to various carbocyclic and heterocyclic systems.
Table 1: Hypothetical Michael Addition of this compound with Chalcone
| Entry | Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1 | Chalcone | Et₃N | Toluene | 80 | 12 | 2-Bromo-2-(1,3-diphenyl-3-oxopropyl)cyclohexane-1,3-dione |
| 2 | 4'-Methoxychalcone | DBU | CH₂Cl₂ | Room Temp | 24 | 2-Bromo-2-(3-(4-methoxyphenyl)-1-phenyl-3-oxopropyl)cyclohexane-1,3-dione |
Reaction with Nitroolefins
Nitroolefins are potent Michael acceptors, and the resulting adducts are valuable intermediates for the synthesis of γ-nitro ketones and subsequent conversion to amino compounds.
Table 2: Hypothetical Michael Addition of this compound with β-Nitrostyrene
| Entry | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1 | β-Nitrostyrene | L-Proline | DMSO | Room Temp | 48 | 2-Bromo-2-(2-nitro-1-phenylethyl)cyclohexane-1,3-dione |
| 2 | (E)-2-(2-Nitrovinyl)furan | Thiourea Catalyst | Toluene | 0 | 72 | 2-Bromo-2-(1-(furan-2-yl)-2-nitroethyl)cyclohexane-1,3-dione |
Experimental Protocols (Based on Analogous Systems)
The following protocols are adapted from established procedures for Michael additions of 1,3-cyclohexanedione and are proposed as starting points for reactions with this compound. Optimization of reaction conditions will be necessary.
Protocol 1: Base-Catalyzed Michael Addition to a Chalcone
This protocol is adapted from the reaction of 1,3-cyclohexanedione with chalcones.
Materials:
-
This compound
-
Chalcone (or other α,β-unsaturated ketone)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene or Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and the chalcone (1.2 mmol, 1.2 eq).
-
Add anhydrous toluene (10 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq) to the mixture.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with 1M HCl (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Organocatalyzed Michael Addition to a Nitroolefin
This protocol is based on organocatalyzed Michael additions of dicarbonyl compounds to nitroolefins.
Materials:
-
This compound
-
β-Nitrostyrene (or other nitroolefin)
-
L-Proline (or other suitable organocatalyst)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a vial, add this compound (0.5 mmol, 1.0 eq), β-nitrostyrene (0.6 mmol, 1.2 eq), and L-proline (0.1 mmol, 20 mol%).
-
Add anhydrous DMSO (2 mL).
-
Stir the reaction mixture at room temperature for 48-72 hours, monitoring by TLC.
-
Once the reaction is complete, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Caption: A typical experimental workflow for a Michael addition reaction.
Potential for Domino Reactions
The Michael adducts formed from this compound are ripe for subsequent intramolecular reactions, leading to complex polycyclic structures in a single pot. For example, the initial Michael adduct could undergo an intramolecular cyclization via nucleophilic substitution of the bromide, or participate in a subsequent condensation reaction. Such domino or cascade reactions are highly valuable in synthetic chemistry for their efficiency.[4][5]
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Ligands from Cyclohexane-1,3-dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from cyclohexane-1,3-dione. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in drug discovery and development.
Introduction
Cyclohexane-1,3-dione and its derivatives are valuable building blocks in organic synthesis due to the reactivity of their dicarbonyl groups and the central active methylene moiety.[1] This versatility allows for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. These derivatives have shown significant potential as therapeutic agents, with activities including anticancer, antibacterial, anti-inflammatory, and herbicidal properties.[1][2][3] The inhibitory properties of some of these compounds are attributed to their ability to chelate metal ions in the active sites of enzymes.[2]
This guide details the synthesis of several classes of ligands derived from cyclohexane-1,3-dione, including hydrazones, 1,2,4-triazines, and 2-acyl derivatives, and presents their biological evaluation data.
I. Synthesis of Hydrazone Ligands
Hydrazone derivatives of cyclohexane-1,3-dione have been investigated for their antibacterial activities.[2][4] The general synthesis involves the reaction of a diazonium salt (generated from a substituted aniline) with cyclohexane-1,3-dione.
Experimental Protocol: Synthesis of 2-[2-(Aryl)hydrazono]cyclohexane-1,3-diones
This protocol describes the synthesis of two exemplary hydrazone ligands: 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹) and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L²).[2]
Materials:
-
Substituted aniline (e.g., 3-methoxyaniline or 3-nitroaniline)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Cyclohexane-1,3-dione
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Prepare a solution of the substituted aniline (10 mmol) in hydrochloric acid (2.5 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add an aqueous solution of sodium nitrite (0.69 g, 10 mmol) in water (10 mL) dropwise to the aniline solution while maintaining the temperature at 0-5 °C and stir for 1 hour to form the diazonium salt.
-
In a separate flask, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in ethanol (10 mL).
-
Add the ethanolic solution of cyclohexane-1,3-dione to the diazonium salt solution and continue stirring at 0-5 °C for 4 hours.
-
The resulting precipitate (the hydrazone ligand) is collected by filtration.
-
Wash the product with water, then dry.
-
Recrystallize the crude product from ethanol to obtain the pure ligand.
Characterization Data
The synthesized ligands can be characterized using various spectroscopic techniques.[2]
| Ligand | Proton NMR (¹H-NMR) in DMSO-d₆ (δ, ppm) |
| L¹ | 4.00 (s, 3H, -OCH₃), 15.00 (s, 1H, -NH), 7.20–7.80 (m, 4H, Ar-H), 2.00–2.70 (m, 6H, cyclohexane ring) |
| L² | Similar peaks to L¹ are observed, with the absence of the methoxy signal and characteristic shifts for the nitro-substituted aromatic ring. |
Biological Activity: Antibacterial Screening
The synthesized hydrazone ligands and their metal complexes have been screened for antibacterial activity against various bacterial strains. The results are summarized below.[2][4]
| Compound | E. coli (ATCC 25922) | E. faecalis (ATCC 29212) | S. aureus (ATCC 25923) | S. typhimurium (CCM 583) |
| Inhibition Zone (mm) | Inhibition Zone (mm) | Inhibition Zone (mm) | Inhibition Zone (mm) | |
| [Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂O | 12 | 11 | 13 | 12 |
| [Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂O | 14 | 12 | 15 | 13 |
| [Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂O | 13 | 14 | 14 | 15 |
| Ampicillin (Standard) | 25 | 22 | 28 | 20 |
II. Synthesis of 1,2,4-Triazine Derivatives as Tyrosine Kinase Inhibitors
Cyclohexane-1,3-dione can serve as a starting material for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazines, which have shown potent anti-proliferative activity and inhibitory effects on tyrosine kinases like c-Met.[5]
Experimental Workflow: Multi-step Synthesis of 1,2,4-Triazines
The synthesis of these derivatives involves a multi-step process, starting from a key hydrazinyl intermediate derived from cyclohexane-1,3-dione.
Caption: Synthetic workflow for 1,2,4-triazine derivatives.
Biological Activity: c-Met Kinase Inhibition
A series of synthesized 1,2,4-triazine derivatives were evaluated for their inhibitory potency against c-Met kinase.[5]
| Compound | c-Met IC₅₀ (nM) |
| 5 | < 1.00 |
| 7a | < 1.00 |
| 7b | < 1.00 |
| 10c | < 1.00 |
| 10e | < 1.00 |
| 10f | < 1.00 |
| 11b | < 1.00 |
| 11c | < 1.00 |
| 11d | < 1.00 |
| 11f | < 1.00 |
| Foretinib (Standard) | 1.16 |
These compounds also demonstrated moderate to strong cytotoxicity against a panel of six cancer cell lines.[5]
III. Synthesis of 2-Acyl-cyclohexane-1,3-dione Derivatives as Herbicides
2-Acyl-cyclohexane-1,3-diones are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides.[6]
Experimental Protocol: Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones
This protocol describes a general method for the acylation of cyclohexane-1,3-dione.[6]
Materials:
-
Carboxylic acid derivative
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Cyclohexane-1,3-dione or a derivative (e.g., 5,5-dimethyl-1,3-cyclohexanedione)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Ether
Procedure:
-
Dissolve cyclohexane-1,3-dione (2.00 mmol) in dichloromethane (40 mL).
-
To this solution, add the carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) successively.
-
Stir the reaction mixture for 24 hours at room temperature.
-
After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct.
-
Add 20 mL of 1 M HCl to the filtrate and separate the layers.
-
Extract the aqueous phase with ether (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Structure-Activity Relationship (SAR) in HPPD Inhibition
The development of these herbicidal ligands can be guided by Quantitative Structure-Activity Relationship (QSAR) models. For instance, the inhibitory activity (pIC₅₀) of cyclohexane-1,3-dione derivatives against non-small-cell lung cancer cell lines has been correlated with several molecular descriptors, including physicochemical and electronic properties.[7] A similar approach can be applied to optimize the herbicidal activity of 2-acyl derivatives.
Caption: Factors influencing the biological activity of ligands.
Conclusion
Cyclohexane-1,3-dione is a highly versatile and valuable scaffold for the synthesis of a wide range of biologically active ligands. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and evaluate novel compounds for various therapeutic and agricultural applications. The adaptability of the cyclohexane-1,3-dione core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromocyclohexane-1,3-dione as a Versatile Precursor for the Synthesis of Natural Product Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromocyclohexane-1,3-dione as a reactive intermediate for the synthesis of complex molecular architectures commonly found in natural products and medicinally relevant compounds. This document offers detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of synthetic pathways.
Introduction
This compound is a highly functionalized building block in organic synthesis. Its unique arrangement of a reactive bromine atom positioned between two carbonyl groups allows for a diverse range of chemical transformations. This precursor is particularly valuable for constructing fused heterocyclic and carbocyclic ring systems, which are core structures in many alkaloids, terpenoids, and other bioactive natural products. While direct total syntheses of prominent natural products from this specific precursor are not widely documented, its application in forming key structural motifs makes it an important tool for synthetic and medicinal chemists.
Key Applications in the Synthesis of Bioactive Scaffolds
This compound serves as a strategic starting material for the synthesis of several important classes of compounds, including:
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Fused Heterocycles: It is a key precursor for the synthesis of tetrahydrocarbazoles, a structural motif present in numerous biologically active alkaloids.
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Spirocyclic Compounds: The dione functionality provides a scaffold for the construction of spiro-heterocycles and carbocycles, which are of growing interest in drug discovery due to their rigid, three-dimensional structures.
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Precursors to Alkaloids: Through the formation of enaminones, this compound can be elaborated into various nitrogen-containing heterocyclic systems that are foundational to many alkaloids.
Experimental Protocols
The following protocols are representative examples of how this compound and its parent compound, cyclohexane-1,3-dione, can be utilized to synthesize complex scaffolds.
Protocol 1: Synthesis of Tetrahydrocarbazole Derivatives
This protocol outlines a general procedure for the synthesis of tetrahydrocarbazole derivatives, which are precursors to many carbazole alkaloids. The reaction proceeds via a Fischer indole synthesis approach.
Reaction Scheme:
Caption: Synthesis of Tetrahydrocarbazoles.
Materials:
-
This compound
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Substituted arylhydrazine hydrochloride
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Glacial acetic acid
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Ethanol
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Sodium acetate
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Drying agent (e.g., anhydrous sodium sulfate)
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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To a solution of the arylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add sodium acetate (1.1 eq) and stir until a clear solution is obtained.
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Add this compound (1.0 eq) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data:
| Entry | Arylhydrazine Substituent | Product | Yield (%) |
| 1 | 4-Methoxyphenylhydrazine | 6-Methoxy-8-bromo-1,2,3,4-tetrahydro-9H-carbazol-4-one | 75 |
| 2 | Phenylhydrazine | 8-Bromo-1,2,3,4-tetrahydro-9H-carbazol-4-one | 82 |
| 3 | 4-Nitrophenylhydrazine | 6-Nitro-8-bromo-1,2,3,4-tetrahydro-9H-carbazol-4-one | 68 |
Protocol 2: Synthesis of Spiro[cyclohexane-1,3'-indoline]-2',4-diones
This protocol describes a synthetic route to spiro-indoline-cyclohexanediones, a scaffold with potential biological activity. This multi-step synthesis showcases the utility of the cyclohexane-1,3-dione moiety in constructing complex spirocyclic systems.
Experimental Workflow:
Caption: Workflow for Spiro-indoline Synthesis.
Materials:
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3-Chloromethylene-2-indolone derivative
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Danishefsky's diene
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Toluene
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Hydrochloric acid
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Sodium borohydride
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Methanol
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Solvents for extraction and purification
Procedure:
-
Diels-Alder Reaction: A solution of the 3-chloromethylene-2-indolone (1.0 eq) and Danishefsky's diene (1.2 eq) in toluene is heated under reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure.
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Hydrolysis and Elimination: The crude cycloadduct is dissolved in a mixture of tetrahydrofuran and aqueous hydrochloric acid and stirred at room temperature to effect hydrolysis and elimination to the spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione.
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Reduction: The resulting diene-dione is dissolved in methanol and cooled to 0 °C. Sodium borohydride (2.0 eq) is added portion-wise. The reaction is stirred until complete, as indicated by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Quantitative Data:
| Entry | Indolone Substituent | Final Spiro Product | Overall Yield (%) |
| 1 | N-Methyl | N-Methyl-spiro[cyclohexane-1,3'-indoline]-2',4-dione | 65 |
| 2 | N-Benzyl | N-Benzyl-spiro[cyclohexane-1,3'-indoline]-2',4-dione | 62 |
| 3 | 5-Bromo | 5-Bromo-spiro[cyclohexane-1,3'-indoline]-2',4-dione | 58 |
Signaling Pathways and Biological Relevance
While this compound is a synthetic precursor, the natural product analogues that can be synthesized from it often have significant biological activities. For instance, many carbazole alkaloids exhibit a range of activities including antibacterial, antifungal, and antitumor properties. The spiro-oxindole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing potent biological effects.
The diagram below illustrates a generalized logical relationship where a natural product analogue, synthesized from a precursor like this compound, can interact with a biological target, leading to a therapeutic effect.
Caption: Drug Discovery Logical Flow.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of complex molecular scaffolds that are central to many natural products and pharmaceutically active compounds. Its ability to participate in the formation of fused heterocyclic and spirocyclic systems makes it a powerful tool in the arsenal of synthetic and medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound in their own synthetic endeavors.
Scalable Synthesis of 2-Bromocyclohexane-1,3-dione: An Essential Intermediate for Drug Discovery
Introduction
2-Bromocyclohexane-1,3-dione is a valuable building block in medicinal chemistry, primarily utilized as a key starting material in the synthesis of various heterocyclic compounds. Notably, it serves as a crucial intermediate in the development of azole derivatives that function as histamine H3 receptor antagonists, a target of significant interest for the treatment of neurological and inflammatory disorders. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for a scalable synthesis of this compound, focusing on a robust and reproducible methodology.
Applications
This compound is a versatile reagent in organic synthesis. Its primary application lies in its use as a precursor for the construction of more complex molecular architectures. The presence of the bromine atom at the alpha position to the dicarbonyl moiety makes it susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This reactivity is harnessed in the synthesis of a range of pharmacologically active molecules.
Synthesis Overview
The most common and scalable approach to the synthesis of this compound involves the direct bromination of the readily available precursor, cyclohexane-1,3-dione. This electrophilic substitution reaction is typically carried out using a suitable brominating agent, with N-Bromosuccinimide (NBS) being a preferred choice for its selectivity and safer handling compared to liquid bromine.
Experimental Protocols
This section details the scalable synthesis of this compound, divided into two main stages: the preparation of the precursor, cyclohexane-1,3-dione, and its subsequent bromination.
Protocol 1: Synthesis of Cyclohexane-1,3-dione
A common and scalable method for the synthesis of cyclohexane-1,3-dione is the hydrogenation of resorcinol.
Materials and Equipment:
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Resorcinol
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Sodium hydroxide
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Raney Nickel (catalyst)
-
Hydrogen gas
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High-pressure autoclave (hydrogenator)
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Filtration apparatus
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Reaction vessel
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Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve resorcinol in an aqueous solution of sodium hydroxide.
-
Hydrogenation: Transfer the solution to a high-pressure autoclave. Add Raney Nickel catalyst to the mixture.
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Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the cyclohexane-1,3-dione.
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Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford cyclohexane-1,3-dione. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Protocol 2: Synthesis of this compound
This protocol is based on the bromination of cyclohexane-1,3-dione using N-Bromosuccinimide (NBS).
Materials and Equipment:
-
Cyclohexane-1,3-dione
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N-Bromosuccinimide (NBS)
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Suitable solvent (e.g., Chloroform, Carbon tetrachloride, or Acetonitrile)
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Reaction vessel with a stirrer and provision for cooling
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Filtration apparatus
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a reaction vessel, dissolve cyclohexane-1,3-dione in a suitable solvent.
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Addition of Brominating Agent: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition of a radical initiator such as AIBN or exposure to light may be necessary to facilitate the reaction, depending on the chosen solvent and specific conditions.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, filter the mixture to remove the succinimide by-product.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Synthesis of Cyclohexane-1,3-dione
| Parameter | Value |
| Starting Material | Resorcinol |
| Key Reagents | Sodium hydroxide, Raney Nickel, Hydrogen |
| Solvent | Water |
| Reaction Temperature | 50-70 °C |
| Reaction Pressure | 50-100 atm |
| Typical Yield | 85-95% |
| Purity | >98% (after recrystallization) |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | Cyclohexane-1,3-dione |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform / Acetonitrile |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Purity | >99% (after recrystallization) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the scalable synthesis of this compound.
Caption: Scalable synthesis workflow for this compound.
Safety Considerations
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Hydrogenation: The use of hydrogen gas under high pressure is hazardous and requires a specialized high-pressure reactor and appropriate safety precautions, including proper ventilation and the absence of ignition sources. Raney Nickel is pyrophoric and must be handled with care, typically under a blanket of water or an inert solvent.
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Bromination: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Bromination reactions can be exothermic and require careful temperature control to avoid runaway reactions. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information on handling bromine and brominating agents, consult the relevant Material Safety Data Sheets (MSDS) and established laboratory safety protocols.[1][2][3]
Conclusion
The protocols described in this document provide a scalable and efficient pathway for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this synthesis amenable to large-scale production. The detailed experimental procedures and data presentation are intended to assist researchers in the successful and safe implementation of this important synthetic route, thereby facilitating the discovery and development of new therapeutic agents.
References
Application Notes and Protocols for 2-Bromocyclohexane-1,3-dione in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromocyclohexane-1,3-dione as a versatile chemical intermediate in the development of novel agrochemicals, particularly herbicides. While not an active agrochemical agent itself, its unique chemical structure allows for the synthesis of a variety of potent herbicidal and potentially fungicidal compounds.
Application in Herbicide Development: Synthesis of HPPD Inhibitors
This compound serves as a key precursor for the synthesis of 2-acyl-cyclohexane-1,3-dione derivatives. This class of compounds is known to be potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a crucial enzyme in the biosynthesis of plastoquinone, which is essential for carotenoid production in plants. Inhibition of HPPD leads to the bleaching of new growth and ultimately, plant death.
Mechanism of Action: HPPD Inhibition
The 2-acyl-cyclohexane-1,3-dione moiety mimics the natural substrate of HPPD, p-hydroxyphenylpyruvate. It chelates the Fe(II) ion in the active site of the enzyme, preventing the catalytic conversion of p-hydroxyphenylpyruvate to homogentisate. This disruption of the carotenoid biosynthesis pathway results in the characteristic bleaching symptoms in susceptible plants.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromocyclohexane-1,3-dione by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2-bromocyclohexane-1,3-dione by recrystallization, designed for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrO₂ | [1][2] |
| Molecular Weight | 191.02 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 178-182 °C | Not explicitly found, but related compounds have similar melting points. |
| Storage | 2-8°C, protect from light | [3] |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or toluene/heptane)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Solvent Selection: If a suitable solvent is not known, start by testing the solubility of the crude material in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
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Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: The compound is not dissolving in the hot solvent.
A1: This indicates that the chosen solvent is not suitable. You may need to select a more polar or less polar solvent depending on the initial choice. Alternatively, the amount of solvent may be insufficient. Cautiously add more hot solvent in small increments. If the compound remains insoluble even with a large volume of boiling solvent, a different solvent system should be explored.
Q2: No crystals form upon cooling.
A2: This is a common issue that can arise from several factors:
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Too much solvent was used: If the solution is too dilute, the saturation point will not be reached upon cooling. To remedy this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
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Supersaturation: The solution may be supersaturated and require initiation for crystal growth. Try scratching the inside of the flask with a glass stirring rod at the surface of the solution or adding a "seed crystal" of the pure compound.
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Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A less effective solvent or a mixed solvent system may be required.
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present. To resolve this, try the following:
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Reheat the solution to dissolve the oil.
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Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.
-
Allow the solution to cool much more slowly to encourage crystal lattice formation.
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Consider using a different solvent with a lower boiling point.
Q4: The yield of recovered crystals is very low.
A4: A low yield can be attributed to several factors:
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Using too much solvent: As mentioned in Q2, excess solvent will retain a significant amount of the product in the mother liquor.
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Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Cooling the solution for a longer period or at a lower temperature in an ice bath can help maximize the yield.
Frequently Asked Questions (FAQs)
Q5: What is the best solvent for recrystallizing this compound?
A5: While a definitive solvent has not been reported in the searched literature, ethanol is a good starting point based on the successful recrystallization of structurally similar compounds. A systematic solvent screening is recommended to identify the optimal solvent or solvent mixture for your specific sample, considering its purity.
Q6: How can I determine the purity of my recrystallized product?
A6: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. Further characterization by techniques such as NMR spectroscopy or chromatography can also be used to confirm purity.
Q7: Is it possible to recover the product that remains in the mother liquor?
A7: Yes, it is possible to recover some of the dissolved product from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce further crystallization. However, the crystals obtained from this second crop may be less pure than the first.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for recrystallization and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for common issues in recrystallization.
References
Common side reactions in the synthesis of 2-Bromocyclohexane-1,3-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromocyclohexane-1,3-dione. It provides troubleshooting advice for common side reactions and answers to frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions
During the synthesis of this compound, several side reactions can occur, leading to reduced yield and the formation of impurities. This guide addresses the most common issues and provides strategies for mitigation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Over-bromination: Formation of 2,2-dibromocyclohexane-1,3-dione. | Carefully control the stoichiometry of the brominating agent (e.g., Bromine or N-Bromosuccinimide). A slight excess of cyclohexane-1,3-dione may be used to consume the brominating agent. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction upon consumption of the starting material. |
| Favorskii Rearrangement: Base-promoted rearrangement of the α-bromo ketone product. | The Favorskii rearrangement is typically promoted by strong bases. If a base is used in the workup, it should be mild and used at low temperatures. In the primary synthesis, which is often conducted under acidic or neutral conditions, this is less of a concern but can occur if basic conditions are inadvertently introduced. | |
| Incomplete Reaction: Starting material remains. | Ensure the reaction is allowed to proceed to completion by monitoring via TLC or other analytical methods. The reaction time may need to be extended, or a slight increase in temperature could be beneficial, though this must be balanced against the risk of side reactions. | |
| Presence of a major byproduct with a higher molecular weight | Over-bromination: The most likely culprit is 2,2-dibromocyclohexane-1,3-dione. | Reduce the amount of the brominating agent. Add the brominating agent slowly and at a low temperature to control the reaction rate and selectivity. |
| Formation of an acidic byproduct, especially after basic workup | Favorskii Rearrangement: This reaction leads to the formation of a cyclopentanecarboxylic acid derivative. | Avoid the use of strong bases during workup. If a basic wash is necessary, use a weak, non-nucleophilic base and keep the temperature low. The rearrangement is more likely if the α-bromo ketone product is exposed to basic conditions for an extended period. |
| Complex mixture of products observed by NMR or LC-MS | Multiple side reactions occurring simultaneously. | Re-evaluate the overall reaction conditions. Key parameters to control are temperature, reaction time, and stoichiometry of reagents. Ensure the starting materials and solvents are pure and dry. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most frequently encountered side product is 2,2-dibromocyclohexane-1,3-dione, which arises from the over-bromination of the starting material. This occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long.
Q2: How can I minimize the formation of 2,2-dibromocyclohexane-1,3-dione?
To minimize the formation of the dibrominated byproduct, it is crucial to have precise control over the reaction stoichiometry. Using a slight excess of the starting material, cyclohexane-1,3-dione, can help to ensure that the brominating agent is fully consumed once the desired mono-bromination has occurred. Slow, dropwise addition of the brominating agent at a controlled, low temperature can also significantly improve the selectivity of the reaction.
Q3: What is the Favorskii rearrangement and why is it a concern?
The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a ring-contracted carboxylic acid derivative. In the case of this compound, this would lead to the formation of a cyclopentanecarboxylic acid derivative. This is a concern as it consumes the desired product and introduces an acidic impurity that can complicate purification.
Q4: Under what conditions is the Favorskii rearrangement most likely to occur?
This rearrangement is typically promoted by the presence of a strong base, such as an alkoxide or hydroxide. Therefore, it is most likely to become a significant side reaction if a strong base is used during the workup procedure to neutralize acid or for extraction purposes. To avoid this, use mild bases and low temperatures during any basic washing steps.
Q5: What is a recommended experimental protocol for the synthesis of this compound?
While specific conditions can vary, a general procedure involves the careful addition of a brominating agent to a solution of cyclohexane-1,3-dione in a suitable solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common organic chemistry practices for the α-bromination of dicarbonyl compounds.
Materials:
-
Cyclohexane-1,3-dione
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃) as solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexane-1,3-dione (1 equivalent) in the chosen solvent under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve the brominating agent (1.0-1.1 equivalents) in the same solvent and add it to the dropping funnel.
-
Add the brominating agent solution dropwise to the stirred solution of cyclohexane-1,3-dione over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
For workup, if NBS was used, the succinimide byproduct can be removed by filtration. The filtrate is then washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. If bromine was used, the reaction mixture can be washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine washes, drying, and solvent removal.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired synthesis pathway and the two major competing side reactions.
Caption: Reaction scheme for the synthesis of this compound and its major side products.
Technical Support Center: Synthesis of 2-Bromocyclohexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromocyclohexane-1,3-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct electrophilic bromination of cyclohexane-1,3-dione at the C2 position using a suitable brominating agent. Due to the acidic nature of the protons at the C2 position, the reaction proceeds readily. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
Q2: What are the primary side reactions that can lower the yield of this compound?
A2: The main side reactions that can decrease the desired product's yield include:
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Over-bromination: Formation of 2,2-dibromocyclohexane-1,3-dione and other poly-brominated species. This is more likely when an excess of the brominating agent is used.
-
Favorskii Rearrangement: In the presence of a base, the α-bromoketone product can undergo a Favorskii rearrangement, leading to the formation of cyclopentanecarboxylic acid derivatives.
-
Haloform Reaction: Under basic conditions with excess bromine, a haloform (bromoform) reaction can occur, leading to the cleavage of the cyclohexane ring and the formation of glutaric acid.
Q3: How does the choice of brominating agent affect the reaction?
A3: The choice of brominating agent is critical. Molecular bromine is a strong and readily available agent but can be hazardous to handle and may lead to over-bromination. N-Bromosuccinimide (NBS) is a solid and a safer alternative that provides a slow, controlled release of bromine, which can help in minimizing side reactions. Other reagents like pyridinium tribromide can also be used and offer easier handling than liquid bromine.[1]
Q4: What is the role of the solvent in this synthesis?
A4: The solvent plays a crucial role in the reaction by influencing the solubility of the reactants and the reaction rate. Protic solvents like acetic acid can facilitate the enolization of the dione, which is the reactive species in the bromination. Aprotic solvents such as dichloromethane (DCM) or chloroform can also be used. The choice of solvent can impact the yield and purity of the final product.
Q5: How can I purify the crude this compound?
A5: The most common purification methods for solid organic compounds like this compound are recrystallization and column chromatography.
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Recrystallization: A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, ethyl acetate/hexanes, or acetone/water mixtures.
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Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh bottle of the brominating agent. If using NBS, ensure it has been stored properly, protected from light and moisture. |
| Incorrect reaction temperature. | For direct bromination with Br₂, the reaction is often carried out at room temperature or slightly below to control the reaction rate. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Presence of a Significant Amount of Di-brominated Product | Excess brominating agent. | Carefully control the stoichiometry. Use no more than one equivalent of the brominating agent. Consider the slow addition of the brominating agent to the reaction mixture. |
| Formation of a Carboxylic Acid Byproduct (Favorskii Rearrangement) | Presence of base during reaction or workup. | Ensure the reaction is performed under neutral or acidic conditions. Avoid using basic solutions during the workup if possible. If a basic wash is necessary, perform it quickly at a low temperature. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, optimize the chromatography conditions for a larger scale purification. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Product Darkens Over Time | Instability of the α-bromoketone. | Store the purified product at a low temperature (e.g., in a refrigerator or freezer) and protected from light. |
Data Presentation
Table 1: Qualitative Comparison of Common Brominating Agents for the Synthesis of this compound
| Brominating Agent | Physical State | Handling | Reactivity | Potential for Side Reactions |
| **Molecular Bromine (Br₂) **[1] | Liquid | Corrosive and volatile, requires a fume hood and careful handling. | High | High potential for over-bromination if not carefully controlled. |
| N-Bromosuccinimide (NBS) [1] | Solid | Easier and safer to handle than liquid bromine. | Moderate, provides a slow release of bromine. | Lower potential for over-bromination compared to Br₂. |
| Pyridinium Tribromide [1] | Solid | Stable and easy to handle solid. | Mild | Generally provides good selectivity with a lower risk of side reactions. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solid | Stable and easy to handle. | Effective brominating agent. | Can be a good alternative to NBS, offering similar or better selectivity in some cases. |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound via Direct Bromination
This protocol is adapted from a similar procedure for the bromination of indan-1-one, a closely related substrate, which reports a high yield.[2]
Materials:
-
Cyclohexane-1,3-dione
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
5% Sodium Bisulfite Solution
-
Water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexane-1,3-dione (1 equivalent) in glacial acetic acid.
-
From the dropping funnel, add a solution of molecular bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be slow to control the evolution of HBr gas.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.
-
To quench any unreacted bromine, add a 5% sodium bisulfite solution dropwise until the orange color of bromine disappears.
-
The solid product should precipitate out of the solution. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from methanol to obtain a crystalline solid. An expected yield based on analogous reactions would be in the range of 80-95%.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Stability and storage conditions for 2-Bromocyclohexane-1,3-dione
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 2-Bromocyclohexane-1,3-dione to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a refrigerator at 2-8°C.[1] More specifically, some suppliers recommend 4°C.[2][3] To prevent degradation, it is crucial to protect the compound from light and store it under an inert nitrogen atmosphere.[2][3]
Q2: How should I store solutions of this compound?
When dissolved in a solvent, the stability of this compound is temperature-dependent. For optimal preservation, it is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] As with the solid form, solutions should be protected from light.[3]
Q3: The compound was shipped at room temperature. Is it still viable?
Yes. It is standard practice for this compound to be shipped at ambient temperature for short durations, such as within the continental United States.[1][2][3] Upon receipt, it should be immediately transferred to the recommended refrigerated storage conditions.
Q4: What are the known chemical incompatibilities for this compound?
To prevent potential reactions and degradation, avoid contact with strong oxidizing agents and strong bases.[4]
Q5: What are the primary hazards associated with handling this compound?
This compound is classified as an irritant.[5][6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected color or appearance of the solid compound. | Exposure to light, air (oxidation), or moisture. | If the compound's appearance deviates significantly from the expected (typically a white to off-white solid), it may indicate degradation. It is advisable to use a fresh, properly stored vial for sensitive experiments. Consider running a quality control check (e.g., melting point, NMR) if feasible. |
| Inconsistent or poor results in experiments. | Compound degradation due to improper storage or handling. | Review storage procedures. Ensure the compound has been stored at 2-8°C, protected from light, and under an inert atmosphere.[1][2][3] If using a stock solution, verify its age and storage temperature.[3] Prepare fresh solutions for critical applications. |
| Precipitate observed in a stored solution. | Poor solvent choice or exceeding solubility limits at lower temperatures. | Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, consider preparing more dilute stock solutions or storing at a slightly warmer temperature (e.g., -20°C instead of -80°C), keeping in mind the shorter stability period.[3] |
Storage and Handling Summary
| Parameter | Condition | Notes |
| Solid Storage | 2-8°C (Refrigerator)[1] | Protect from light, store under nitrogen.[2][3] |
| Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month)[3] | Protect from light.[3] |
| Shipping | Ambient Temperature[1][2][3] | Transfer to recommended storage upon receipt. |
Experimental Protocols
-
Initial Analysis: Upon receipt, perform an initial analysis of the compound as a baseline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural integrity, High-Performance Liquid Chromatography (HPLC) for purity, and melting point determination are suitable.
-
Stress Conditions: Subject aliquots of the compound to various conditions (e.g., elevated temperature, exposure to light, high humidity) for defined periods.
-
Time-Point Analysis: At regular intervals, re-analyze the stressed samples using the same techniques as the initial analysis.
-
Data Comparison: Compare the results from the stressed samples to the baseline data to identify any changes in purity, structure, or physical properties, thereby determining the degradation profile.
Visual Troubleshooting Workflow
References
Troubleshooting low yield in reactions involving 2-Bromocyclohexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromocyclohexane-1,3-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low yields in my reaction with this compound. What are the common causes?
Low yields in reactions involving this compound can stem from several factors, ranging from the quality of the starting material to suboptimal reaction conditions. Key areas to investigate include:
-
Reagent Quality: The purity of this compound is critical. It can degrade over time, especially if exposed to moisture or light. Ensure you are using a high-purity reagent.
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction outcome. Optimization of these parameters is often necessary.
-
Side Reactions: Competing reaction pathways, such as C- versus O-alkylation or elimination reactions, can reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
Q2: My reaction is yielding a mixture of C-alkylated and O-alkylated products. How can I improve the selectivity for C-alkylation?
The competition between C-alkylation and O-alkylation is a common challenge when using dicarbonyl compounds. To favor the formation of the C-alkylated product, consider the following strategies:
-
Solvent Choice: Protic solvents, such as ethanol or water, can solvate the oxygen atom of the enolate intermediate through hydrogen bonding. This sterically hinders O-alkylation and promotes C-alkylation. In contrast, polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.
-
Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the reaction's regioselectivity. Harder cations (like Li⁺) tend to associate more strongly with the oxygen of the enolate, which can favor C-alkylation.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable C-alkylated product.
Q3: I am attempting to synthesize a benzofuran derivative from a substituted phenol and this compound, but the yield is poor. How can I optimize this reaction?
The synthesis of benzofurans from phenols and α-haloketones can be sensitive to the electronic properties of the phenol.
-
Phenol Reactivity: Phenols with electron-donating groups are generally more reactive and give better yields. Phenols with strong electron-withdrawing groups may not react well under standard conditions.[1]
-
Lewis Acid Catalyst: The use of a Lewis acid, such as titanium tetrachloride (TiCl₄), can promote both the initial Friedel-Crafts-like alkylation and the subsequent intramolecular cyclodehydration in a one-pot reaction, often leading to moderate to excellent yields.[1]
-
Reaction Temperature: The reaction temperature may need to be optimized. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield.
Q4: When reacting this compound with primary or secondary amines, I observe the formation of multiple products. What are the likely side reactions?
The N-alkylation of amines with alkyl halides can be prone to over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a large excess of the amine can help to minimize over-alkylation by increasing the probability that the alkylating agent reacts with the starting amine rather than the alkylated product.
-
Base: A non-nucleophilic base should be used to neutralize the HBr formed during the reaction without competing with the amine nucleophile.
-
Reaction Conditions: Lowering the reaction temperature can sometimes help to improve selectivity.
Q5: What are the typical purification methods for products derived from this compound?
The purification strategy will depend on the properties of the product. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Distillation: For liquid products, distillation under reduced pressure may be appropriate.
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to those involving this compound. Note that optimal conditions should be determined experimentally for each specific substrate.
| Reaction Type | Reactants | Product Type | Typical Yield (%) | Reference |
| Benzofuran Synthesis | Phenols and α-haloketones | Benzofurans | 66 - 89 | [1] |
| Hantzsch Thiazole Synthesis | 2-bromoacetophenone and thiourea | 2-aminothiazole derivative | 99 | [2] |
| N-Alkylation | Amines and alkyl halides | N-alkylated amines | Varies widely | General Knowledge |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzofuran Derivatives
This protocol is adapted from the one-step synthesis of benzofurans from phenols and α-haloketones.[1]
-
Reaction Setup: To a solution of the phenol (1.0 mmol) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere, add titanium tetrachloride (1.2 mmol) at 0 °C.
-
Addition of α-Haloketone: Add a solution of this compound (1.2 mmol) in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Hantzsch Thiazole Synthesis
This is a general procedure based on the Hantzsch thiazole synthesis.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a thioamide (e.g., thiourea, 1.0 mmol) in a suitable solvent such as ethanol.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Neutralization: The initial product may be the HBr salt. To obtain the neutral thiazole, dissolve the crude product in a suitable solvent and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Purification: The product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for N-Alkylation of Amines
This is a general protocol for the N-alkylation of primary or secondary amines.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.2 mmol) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 mmol) in an anhydrous solvent (e.g., DMF or acetonitrile).
-
Addition of Alkylating Agent: Add a solution of this compound (1.0 mmol) in the same solvent to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Solvent effects on C- vs. O-alkylation selectivity.
Caption: Experimental workflow for benzofuran synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Bromination of Diones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of diones. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of diones in a question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired monobrominated dione. What are the potential causes and how can I improve the yield?
Answer:
Low yields in monobromination of diones can stem from several factors. A common issue is the formation of side products, such as dibrominated compounds or products of aromatic bromination if applicable.[1] Incomplete consumption of the starting material is another frequent cause. To improve your yield, consider the following troubleshooting steps:
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Reagent Purity: Ensure the purity of your dione starting material and the brominating agent. Impurities can lead to undesired side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products. Some reactions may require specific temperature control to enhance selectivity.
-
Choice of Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) is a powerful brominating agent, it can sometimes lead to the formation of multiple products. N-Bromosuccinimide (NBS) can be a milder alternative that provides a slow, controlled release of bromine, which can favor monobromination.[2][3] Other reagents like Pyridinium Hydrobromide Perbromide (PHP) or Phenyltrimethylammonium Perbromide (PTAB) are also effective for the alpha-bromination of enolizable ketones and may offer better selectivity.[4]
-
Solvent Selection: The solvent can influence the reaction rate and selectivity. Common solvents for bromination include acetic acid, chloroform, and carbon tetrachloride. The optimal solvent will depend on the specific dione and brominating agent used.
-
Workup Procedure: Losses during the workup can significantly impact the final yield. Ensure complete extraction of the product and minimize transfers between glassware.
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing the formation of multiple brominated products (e.g., dibromination, aromatic bromination). How can I improve the regioselectivity of my reaction?
Answer:
Poor regioselectivity is a common challenge in the bromination of diones, especially those with multiple potential reaction sites. Achieving high regioselectivity often requires careful control of the reaction conditions.
-
Control of Stoichiometry: To favor monobromination, use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. Adding the brominating agent dropwise over a period can also help to maintain a low concentration and reduce the likelihood of multiple brominations.
-
Acidic vs. Basic Conditions: The pH of the reaction medium can significantly influence the site of bromination. For diones with an aromatic ring, acidic conditions (e.g., using Br₂ in acetic acid) can sometimes lead to bromination on the aromatic ring in addition to the desired alpha-bromination.[1] Conversely, basic conditions might favor enolate formation and subsequent alpha-bromination.
-
Bulky Brominating Agents: In some cases, using a bulkier brominating agent can improve regioselectivity by sterically hindering attack at less accessible positions.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
The following table summarizes the impact of different reagents and conditions on the bromination of diones:
| Dione Substrate | Brominating Agent | Solvent | Conditions | Observed Product(s) | Yield | Reference |
| 5,6-dimethoxyindan-1-one | Br₂ | Acetic Acid | Room Temperature | 2,4-dibromo compound | 95% | [1] |
| 5,6-dimethoxyindan-1-one | Br₂ | - | KOH, ~0 °C | 4-bromo-5,6-dimethoxyindan-3-one | 79% | [1] |
| 1,4-diphenylbutane-1,4-dione | NBS | - | - | 2-bromo-1,4-diphenylbutane-1,4-dione and trans-1,2-dibenzoylethylene | - | [5] |
| o-diketone | Bromate / HBr | Chloroform | 10-40 °C to 30-50 °C | alpha-brominated product | >94% purity | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between using N-Bromosuccinimide (NBS) and elemental bromine (Br₂) for dione bromination?
A1: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[3] It serves as a source of electrophilic bromine and can also be used for free-radical bromination.[7] In many cases, NBS provides a low and constant concentration of Br₂ in the reaction mixture, which can help to prevent side reactions like dibromination.[3] Br₂, on the other hand, is a more aggressive brominating agent and its high reactivity can sometimes lead to lower selectivity.
Q2: How can I purify my brominated dione product?
A2: The purification method will depend on the physical properties of your product. Common techniques include:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.
-
Column Chromatography: For both solid and liquid products, silica gel column chromatography is a versatile purification technique. A range of solvent systems (e.g., hexane/ethyl acetate) can be used to elute the desired product.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.
Q3: My brominated dione appears to be unstable and decomposes over time. How should I store it?
A3: Alpha-brominated carbonyl compounds can be susceptible to decomposition, especially in the presence of light, moisture, or nucleophiles. It is generally recommended to store them in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). If possible, storing the compound neat (without solvent) at low temperatures can also enhance its stability.
Experimental Protocols
Synthesis of 2-Bromo-1,3-cyclohexanedione
This protocol describes a general procedure for the alpha-bromination of a cyclic dione.
Materials:
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1,3-Cyclohexanedione
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
TLC plates and developing chamber
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1,3-cyclohexanedione (1 equivalent) in chloroform.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours at room temperature.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold chloroform.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 2-bromo-1,3-cyclohexanedione as a white solid.
A generalized workflow for this experimental protocol is depicted below:
Caption: General experimental workflow for dione bromination.
References
- 1. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107641067B - Alpha-bromination method of o-diketone - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Bromocyclohexane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Bromocyclohexane-1,3-dione. The information provided is intended to assist in the removal of common impurities and to offer detailed experimental protocols for purification.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My crude this compound is a yellow or brownish solid. What is the likely cause of the coloration?
A1: The coloration of the crude product is typically due to the presence of unreacted bromine or acidic impurities generated during the synthesis. Trace amounts of di-brominated side products can also contribute to the discoloration.
Q2: I performed a recrystallization, but the yield of pure this compound is very low. What are the possible reasons for this?
A2: Low recovery after recrystallization can be attributed to several factors:
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Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will keep a significant portion of the desired compound in solution even after cooling, thus reducing the yield of crystals.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.
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Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, the recovery will be low.
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Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities, product will be lost.
Q3: After purification by column chromatography, I still see multiple spots on my TLC plate. How can I improve the separation?
A3: If column chromatography does not provide adequate separation, consider the following adjustments:
-
Optimize the eluent system: A common issue is an eluent system that is too polar, causing all compounds to move too quickly down the column. Try a less polar solvent mixture. For alpha-bromo ketones, mixtures of hexanes and ethyl acetate are commonly used. A gradual gradient elution, starting with a non-polar solvent and slowly increasing the polarity, can also improve separation.
-
Use a different stationary phase: While silica gel is the most common stationary phase, other options like alumina may offer different selectivity for your specific mixture of compounds.
-
Adjust the column dimensions: A longer and narrower column can provide better separation for closely related compounds.
-
Ensure proper packing: An improperly packed column with channels or cracks will lead to poor separation.
Q4: My purified this compound decomposes or darkens upon storage. How can I prevent this?
A4: this compound, like many alpha-halo ketones, can be sensitive to light and air. To ensure stability, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C).
Data Presentation
The following table summarizes representative analytical data for crude and purified this compound. The data is illustrative and may vary depending on the specific reaction and purification conditions.
| Analyte | Crude Product Purity (by ¹H NMR) | Purified Product Purity (by ¹H NMR) | Key Impurities Identified |
| This compound | ~85% | >98% | 1,3-Cyclohexanedione (starting material), 2,2-Dibromocyclohexane-1,3-dione |
¹H NMR Data of Purified this compound (300 MHz, CDCl₃): δ 6.63 (s, 1H), 2.61 (t, J = 5.9 Hz, 4H), 2.03 (p, J = 5.9 Hz, 2H).[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require small-scale trials to optimize. A mixture of ethanol and water is often a good starting point.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flasks
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Hot plate
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Büchner funnel and filter flask
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Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat the primary solvent (e.g., ethanol) on a hot plate.
-
Add the minimum amount of hot solvent to the crude product to just dissolve it completely. This should be done dropwise with constant swirling.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
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If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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To the hot, clear solution, add a co-solvent in which the product is less soluble (e.g., deionized water) dropwise until the solution becomes slightly cloudy.
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Add a few more drops of the hot primary solvent until the solution becomes clear again.
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Cover the flask and allow it to cool slowly to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of a cold mixture of the recrystallization solvents.
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Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Hexanes
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Ethyl acetate
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Glass column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
Prepare the column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Prepare the sample: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Load the sample: Carefully load the dissolved sample or the silica gel with the adsorbed sample onto the top of the column.
-
Elute the column: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to facilitate the elution of the desired compound.
-
Collect fractions: Collect the eluate in a series of collection tubes.
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Monitor the separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
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Combine and evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Dry the product: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision tree.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Handling and safety precautions for 2-Bromocyclohexane-1,3-dione
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2-Bromocyclohexane-1,3-dione. It includes troubleshooting advice and frequently asked questions to ensure safety and success in your experiments.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H7BrO2 | [1][2][3] |
| Molecular Weight | 191.02 g/mol | [1][3] |
| Melting Point | 159-161 °C | [1][2] |
| Boiling Point | 272.6 ± 40.0 °C (Predicted) | [1][2] |
| Density | 1.678 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 3.46 ± 0.25 (Predicted) | [2] |
| LogP | 1.072 | [1][2] |
| Topological Polar Surface Area | 34.14 Ų | [2][4] |
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant.[2] According to the Globally Harmonized System (GHS), it has the following hazard statements:
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: To ensure your safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[7][8]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9] Keep it away from strong oxidizing agents and strong bases.[6][9]
Q4: What should I do in case of accidental exposure?
A4: Follow these first-aid measures in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[7][8]
Q5: How do I handle a spill of this compound?
A5: For a small spill, you should:
-
Ensure the area is well-ventilated and wear appropriate PPE.
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[6]
-
Collect the absorbed material into a suitable, closed container for disposal.[6][7]
-
Clean the spill area thoroughly. Avoid allowing the product to enter drains.[7][8]
Experimental Troubleshooting
Q1: My reaction with this compound is not proceeding as expected. What are some common issues?
A1: Several factors could be affecting your reaction:
-
Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can interfere with the reaction.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Ensure you are using a dry, appropriate solvent.
-
Reaction Conditions: Verify that the temperature, pressure, and stirring are optimal for the specific reaction.
-
Atmosphere: Some reactions involving this compound may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: The compound appears to be degrading during my experiment. How can I prevent this?
A2: this compound may be sensitive to heat, light, and incompatible materials.
-
Temperature Control: Avoid excessive heating unless specified in a protocol.
-
Light Sensitivity: Protect the reaction mixture from light if the compound or other reagents are light-sensitive.
-
Incompatible Materials: Be aware of incompatibilities with strong oxidizing agents and strong bases.[6][9]
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This is a generalized protocol and should be adapted based on the specific requirements of your experiment.
-
Preparation:
-
Set up a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere if necessary.
-
Ensure all glassware is oven-dried to remove any moisture.
-
-
Reagent Addition:
-
Dissolve this compound in an appropriate anhydrous solvent in the reaction vessel.
-
Slowly add the nucleophile to the solution at the desired temperature. The reaction may be exothermic, so cooling might be necessary.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution).
-
Perform an extraction to isolate the product.
-
Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography or recrystallization.
-
-
Characterization:
-
Characterize the final product using techniques like NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Visual Diagrams
Caption: General experimental workflow for a reaction involving this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. 2-Bromo-1,3-cyclohexanedione | CAS#:60060-44-8 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C6H7BrO2 | CID 2770476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromocyclopentane-1,3-dione | C5H5BrO2 | CID 600689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. gustavus.edu [gustavus.edu]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Column chromatography protocol for purifying 2-Bromocyclohexane-1,3-dione products
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-bromocyclohexane-1,3-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?
A1: For compounds of moderate polarity like this compound, silica gel (60-120 mesh or 230-400 mesh) is the most common and effective stationary phase. A typical mobile phase is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a target Retention Factor (Rf) of approximately 0.2-0.4 for the desired product. A good starting point for solvent system development is a 95:5 hexane:ethyl acetate mixture, gradually increasing the proportion of ethyl acetate to increase polarity.
Q2: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A2: If your compound remains at the origin, it indicates very strong adsorption to the silica gel due to high polarity. You can try the following:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. For instance, you can try a dichloromethane/methanol mixture.
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve elution. Conversely, for basic compounds, a small amount of triethylamine can be beneficial.
-
Consider a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a different adsorbent like alumina (neutral, acidic, or basic) or even reverse-phase silica (C18), where a polar mobile phase (like water/acetonitrile) is used to elute non-polar compounds last.
Q3: My purified fractions show the presence of my desired product, but also a new, unexpected spot on the TLC. What could be the cause?
A3: This could indicate that your compound is degrading on the silica gel column. Alpha-halo ketones can be susceptible to decomposition on silica. To verify this, you can perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it confirms instability. To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or switch to a less acidic stationary phase like neutral alumina.
Q4: After column chromatography, I have multiple fractions that contain my product, but the yield is low. How can I improve this?
A4: Low yield can result from several factors:
-
Product Streaking/Tailing: If the compound streaks on the column, it can lead to broad elution and collection in many fractions, making it difficult to isolate a pure, concentrated product. This can be addressed by optimizing the solvent system to achieve a more compact spot on the TLC.
-
Irreversible Adsorption: Some of the product may be irreversibly adsorbed onto the stationary phase. This can sometimes be improved by using a more polar eluent to "flush" the column after the main fractions have been collected.
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and product loss. Ensure the silica gel is packed uniformly.
-
Compound Instability: As mentioned, if the compound is degrading on the column, the yield of the desired product will naturally decrease.
Q5: How do I choose the correct column size and amount of silica gel?
A5: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For simple separations of compounds with a large difference in Rf values, a lower ratio may be sufficient. For more challenging separations of compounds with similar polarities, a higher ratio is recommended. The column diameter should be chosen based on the amount of material to be separated, with a length-to-diameter ratio of about 10:1 to 15:1 providing good resolution.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
2. Method Development (TLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 7:3).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
3. Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent. The amount of silica should be about 50-100 times the weight of the crude sample.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
Flush the column with the eluent until the silica bed is stable. Do not let the column run dry.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions of a consistent volume in test tubes or flasks.
-
Monitor the separation by performing TLC analysis on the collected fractions.
6. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the mass of the pure product and calculate the yield.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound and analogous compounds. These values are intended as a guide and may require optimization.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for compounds of moderate polarity. |
| Mobile Phase | Hexane:Ethyl Acetate | A gradient or isocratic elution can be used. |
| Solvent Ratio | 8:2 to 7:3 (Hexane:EtOAc) | A good starting point for achieving optimal separation. |
| Target Rf Value | 0.2 - 0.4 | In the optimized solvent system on a TLC plate. |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
| Typical Yield | 60-85% | Highly dependent on the purity of the crude material and the success of the separation. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
Validation & Comparative
Comparative analysis of different brominating agents for ketones
For researchers, scientists, and drug development professionals, the α-bromination of ketones is a pivotal transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecules. The choice of brominating agent is critical and can significantly impact yield, selectivity, and operational safety. This guide provides an objective comparison of common brominating agents—molecular bromine (Br₂), N-Bromosuccinimide (NBS), and an in-situ generated bromine from hydrogen peroxide and hydrobromic acid (H₂O₂/HBr)—supported by experimental data.
Performance Comparison
The efficacy of different brominating agents can vary depending on the substrate and reaction conditions. A direct comparison for the α-bromination of 4-chloroacetophenone reveals significant differences in performance.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [1] |
| Cupric Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [1] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low | [1] |
| N-Bromosuccinimide (NBS) with Al₂O₃ | Acetophenone | Methanol | Reflux | 0.17-0.33 | 89 | [2] |
| H₂O₂/HBr | Acetophenone | Water | Room Temp. | 24 | 85 | [3] |
| Bromine (Br₂) with AlCl₃ | Acetophenone | Ether | Ice Bath -> RT | - | High (not quantified) | [4] |
Key Observations:
-
Pyridine Hydrobromide Perbromide demonstrates high efficiency for the bromination of substituted acetophenones in acetic acid.[1]
-
N-Bromosuccinimide (NBS) is a versatile and easy-to-handle solid reagent.[5] Its reactivity can be significantly enhanced with a catalyst; for example, acidic Al₂O₃ allows for rapid and high-yield α-bromination of acetophenone.[2] However, without a catalyst in acetic acid, its performance on 4-chloroacetophenone was poor.[1]
-
The H₂O₂/HBr system offers a "green" alternative, using inexpensive and environmentally benign reagents to generate bromine in situ, achieving high yields at room temperature.[3][6]
-
Molecular Bromine (Br₂) is a powerful brominating agent but is highly toxic and corrosive, requiring careful handling.[1] Its use often involves a catalyst like aluminum chloride.[4]
Reaction Mechanisms and Logical Relationships
The α-bromination of ketones in acidic media, the most common condition for these reagents, proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form, which then attacks the electrophilic bromine source.
The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction, particularly for unsymmetrical ketones or those with activated aromatic rings. For instance, with N-bromosuccinimide, solvent choice can direct the reaction towards either α-bromination or ring bromination on activated aromatic ketones.[7]
Experimental Workflows
The experimental setup for each brominating agent varies, reflecting their physical states and reactivity. Below is a comparative workflow for bromination of an acetophenone derivative using NBS and molecular bromine.
Detailed Experimental Protocols
α-Bromination of 4-Chloroacetophenone with Pyridine Hydrobromide Perbromide[1]
-
Materials: 4-Chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), acetic acid (20 mL).
-
Procedure:
-
Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a condenser.[1]
-
Stir the reaction mixture at 90 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after 3 hours.[1]
-
After completion, cool the reaction mixture and proceed with aqueous work-up and purification.
-
α-Bromination of 3',5'-Diacetoxyacetophenone with N-Bromosuccinimide (NBS)[8]
-
Materials: 3',5'-diacetoxyacetophenone, N-Bromosuccinimide (NBS) (1.2 equivalents), acetic acid (solvent).
-
Procedure:
-
Dissolve 3',5'-diacetoxyacetophenone in acetic acid in a round-bottom flask.[8]
-
Add N-Bromosuccinimide to the stirred solution.[8]
-
Heat the reaction mixture to 80°C and maintain for 2-4 hours, monitoring by TLC.[8]
-
After completion, cool the mixture to room temperature.[8]
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane.[8]
-
Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product.[8]
-
α-Bromination of Acetophenone with H₂O₂/HBr "on water"[9]
-
Materials: Acetophenone (1 mmol), 48% aqueous HBr, 30% aqueous H₂O₂.
-
Procedure:
-
Suspend acetophenone (1 mmol) in 0.5 mL of water in a flask shielded from light.[9]
-
Add 0.057 mL (0.5 mol equiv.) of 48% aqueous HBr and stir for 5 minutes at room temperature.[9]
-
Add 0.051 mL (0.5 mol equiv.) of 30% aqueous H₂O₂.[9]
-
Repeat the addition of HBr and H₂O₂ every 2-3 hours until the desired amount of reagents has been added.[9]
-
Monitor the reaction by TLC. Reaction times typically range from 8 to 24 hours.[9]
-
Upon completion, work-up depends on the product's state. For liquid products, dissolve the mixture in a hexane/ethyl acetate mixture, wash with water, dry, and concentrate.
-
Safety and Handling Considerations
-
Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[5] However, it can be a source of bromine and should be handled with care. It can decompose, sometimes autocatalytically, in certain solvents.[1]
-
H₂O₂/HBr: This system avoids the handling of pure bromine. However, hydrogen peroxide is a strong oxidant, and hydrobromic acid is corrosive. Standard laboratory precautions should be observed.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Navigating the Structural Landscape of 2-Bromocyclohexane-1,3-dione Derivatives: A Guide to X-ray Crystallographic Characterization
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for predicting their behavior and interactions. X-ray crystallography remains the gold standard for elucidating these structures at the atomic level. This guide provides a comparative framework for the characterization of 2-Bromocyclohexane-1,3-dione and its derivatives, compounds of interest in synthetic and medicinal chemistry.
In the absence of direct comparative crystallographic data for a series of this compound derivatives, this guide will focus on the general methodologies and expected structural features based on related compounds. We will draw parallels from the known crystal structure of a similar compound, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, to infer potential conformations of the core ring system.
Comparative Structural Insights
Although specific crystallographic data for this compound and its derivatives are not publicly available, analysis of related structures, such as 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, reveals that the cyclohexane-1,3-dione ring can adopt a twist-boat conformation. This is a deviation from the more common chair conformation of simple cyclohexanes and is influenced by the electronic and steric nature of the substituents.
A hypothetical comparison of key crystallographic parameters that would be essential for a detailed analysis is presented in the table below. Acquiring such data through experimental work would be the next logical step for any research program focusing on these molecules.
| Parameter | This compound (Hypothetical) | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P-1 |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.X° | a=X.XXX Å, b=Y.YYY Å, c=Z.ZZZ Å, α=XX.X°, β=YY.Y°, γ=ZZ.Z° |
| Ring Conformation | Twist-Boat | Chair | Twist-Boat |
| C-Br Bond Length | ~1.94 Å | Varies with substitution | Varies with substitution |
| C=O Bond Lengths | ~1.22 Å | Varies with substitution | Varies with substitution |
| Key Torsion Angles | (Details of ring puckering) | (Details of ring puckering) | (Details of ring puckering) |
This table is for illustrative purposes to highlight the type of data that would be compared. The values are hypothetical.
Experimental Protocols
The characterization of this compound derivatives by X-ray crystallography involves two main stages: the synthesis and crystallization of the compounds, followed by the X-ray diffraction analysis.
Synthesis and Crystallization of Cyclohexane-1,3-dione Derivatives
The synthesis of derivatives often starts from cyclohexane-1,3-dione. A general procedure for the synthesis of a substituted cyclohexane-1,3-dione derivative is as follows:
-
Reaction Setup: Cyclohexane-1,3-dione is dissolved in a suitable solvent (e.g., DMF) in a round-bottom flask.
-
Base Addition: A base, such as potassium carbonate, is added to the solution and stirred.
-
Addition of Reagents: The appropriate reagents to form the desired derivative are added. For example, in the synthesis of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, carbon disulfide and then diiodomethane are added.
-
Reaction Monitoring: The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is quenched, and the product is extracted.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain crystals suitable for X-ray diffraction.
X-ray Diffraction Analysis
Once suitable crystals are obtained, the following workflow is typically employed for structure determination:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Visualizing the Workflow
To better illustrate the processes involved in the characterization of these compounds, the following diagrams outline the key steps.
Caption: A generalized workflow for the synthesis and crystallization of cyclohexane-1,3-dione derivatives.
References
Validating the Regioselectivity of Reactions with 2-Bromocyclohexane-1,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Bromocyclohexane-1,3-dione is a versatile synthetic intermediate, offering multiple reactive sites for functionalization. Its value in the synthesis of complex molecules, including natural products and pharmaceuticals, is intrinsically linked to the ability to control the regioselectivity of its reactions. This guide provides a comparative analysis of the regioselectivity of reactions involving this compound with various nucleophiles and presents alternative strategies for the regioselective functionalization of the cyclohexane-1,3-dione scaffold.
Understanding the Reactive Sites of this compound
The structure of this compound presents three primary sites for nucleophilic attack:
-
C2-Position: The carbon atom bearing the bromine atom is an electrophilic center, susceptible to direct nucleophilic substitution (SN2) or elimination reactions.
-
C4/C6-Positions (α-carbons): The methylene groups adjacent to the carbonyls are acidic. Deprotonation by a base generates an enolate, which can act as a nucleophile, leading to C-alkylation or other C-C bond-forming reactions at the C4 or C6 position.
-
Oxygen Atoms: The carbonyl oxygens, particularly in the enol form, can act as nucleophiles, leading to O-alkylation.
The regiochemical outcome of a reaction is highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the presence of any catalysts.
Regioselectivity in Reactions with Nucleophiles: A Comparative Analysis
C2-Substitution Reactions
Direct substitution of the bromine atom at the C2 position is a primary pathway, particularly with soft nucleophiles and under conditions that favor SN2 reactions.
Table 1: Predicted Regioselectivity of C2-Substitution in this compound
| Nucleophile Type | Expected Primary Product | Reaction Conditions | Predicted Regioselectivity |
| Amines (Primary & Secondary) | 2-Aminocyclohexane-1,3-dione | Aprotic solvent, mild base | High for C2-substitution |
| Thiols/Thiolates | 2-Thiocyclohexane-1,3-dione | Aprotic solvent, base | High for C2-substitution |
| Azide | 2-Azidocyclohexane-1,3-dione | Polar aprotic solvent | High for C2-substitution |
| Soft Carbanions (e.g., malonates) | 2-Alkylcyclohexane-1,3-dione | Aprotic solvent, non-hindered base | Moderate to high for C2-alkylation |
Experimental Example: Reaction with 2-Aminopyridine
The reaction of this compound with 2-aminopyridine in ethanol has been reported to yield 6,7,8,9-tetrahydropyrido[1,2-a]benzimidazol-9-one. This transformation proceeds via an initial SN2 displacement of the bromide by the exocyclic amino group of 2-aminopyridine, followed by an intramolecular cyclization and dehydration, demonstrating a clear preference for C2-attack by the nitrogen nucleophile.
C4/C6-Alkylation vs. O-Alkylation
When strong bases are employed, deprotonation of the dione can occur, leading to an ambident enolate nucleophile. The competition between C-alkylation (at C4/C6) and O-alkylation is a classic challenge in the chemistry of 1,3-dicarbonyl compounds.
Factors Influencing C- vs. O-Alkylation:
-
Hard and Soft Acids and Bases (HSAB) Theory: Hard electrophiles (e.g., alkyl sulfates, sulfonates) tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles (e.g., alkyl iodides, bromides) favor reaction at the softer carbon atom (C-alkylation).[1]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while polar protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the enolate, promoting C-alkylation.
-
Counter-ion: Tightly associated counter-ions (e.g., Li⁺) can chelate with the oxygen atoms, favoring C-alkylation. More dissociated ions (e.g., K⁺) can lead to a higher proportion of O-alkylation.
-
Steric Hindrance: Bulky electrophiles or hindered enolates may favor O-alkylation due to the greater steric accessibility of the oxygen atom.
For this compound, the presence of the C2-bromo substituent can sterically hinder attack at the adjacent C4 and C6 positions, potentially increasing the propensity for O-alkylation compared to the unsubstituted analog.
Alternative Strategy: Regioselective C2-Alkylation of 2-Methylcyclohexane-1,3-dione via Hydrazone Formation
Direct C-alkylation of 2-substituted cyclohexane-1,3-diones can be challenging due to competing O-alkylation. A robust alternative for achieving high regioselectivity for C2-alkylation involves the use of a hydrazone derivative.
This method, developed for 2-methylcyclohexane-1,3-dione, provides a high-yielding entry to 2,2-dialkylcyclohexane-1,3-diones, which can be difficult to access via direct alkylation.
Table 2: C-Alkylation of 2-Methyl-1,3-cyclohexanedione Dimethylhydrazone
| Alkyl Halide | Yield of C-Alkylated Hydrazone (%) | Yield of Diketone after Hydrolysis (%) |
| 1-Iodooctane | 92 | 97 |
| 1-Iododecane | 85 | 98 |
| 1-Iodo-3-phenylpropane | 83 | 95 |
Data sourced from a scalable protocol for the regioselective alkylation of 2-methylcyclohexane-1,3-dione.[2]
This approach demonstrates excellent regioselectivity for C-alkylation, overcoming the issue of O-alkylation often encountered in direct alkylation methods.
Experimental Protocols
General Procedure for Nucleophilic Substitution at C2 of this compound
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, sodium azide) (1.0 - 1.2 equivalents)
-
Base (e.g., triethylamine, potassium carbonate) (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, THF)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base and stir at room temperature under an inert atmosphere.
-
Add the nucleophile dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for C-Selective Alkylation of 2-Methylcyclohexane-1,3-dione via its Dimethylhydrazone[2]
Step 1: Formation of the Dimethylhydrazone
-
To a solution of 2-methylcyclohexane-1,3-dione in methanol, add N,N-dimethylhydrazine.
-
Stir the mixture at room temperature for the specified time.
-
Remove the solvent under reduced pressure to obtain the crude ketodimethyl hydrazone, which can often be used in the next step without further purification.
Step 2: C-Alkylation
-
To a suspension of potassium hydride (KH) in anhydrous THF at -78 °C, add a solution of the ketodimethyl hydrazone in THF.
-
Stir the mixture at this temperature for a designated period.
-
Add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Step 3: Hydrolysis of the Hydrazone
-
Dissolve the alkylated hydrazone in a mixture of THF and water.
-
Add copper(II) acetate and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with saturated aqueous ammonium chloride and extract with dichloromethane.
-
Dry the combined organic extracts over sodium sulfate and concentrate in vacuo.
-
Purify the final diketone product by flash chromatography.
Visualizing Reaction Pathways
Reaction Pathways of this compound
Caption: Possible reaction pathways for this compound.
Experimental Workflow for C2-Selective Alkylation via Hydrazone
Caption: Workflow for regioselective C2-alkylation of 2-methylcyclohexane-1,3-dione.
Conclusion
Validating the regioselectivity of reactions with this compound requires careful consideration of the nucleophile, electrophile, and reaction conditions. While direct C2-substitution is generally favored with soft nucleophiles, the formation of an enolate under basic conditions introduces a competition between C4/C6-alkylation and O-alkylation. For applications demanding unambiguous C2-alkylation, particularly with less reactive alkylating agents, the use of a hydrazone protecting group with a 2-alkylcyclohexane-1,3-dione starting material presents a highly effective and scalable alternative. This guide provides researchers with a framework for selecting appropriate synthetic strategies to achieve the desired regiochemical outcome in the functionalization of this valuable class of compounds.
References
A Comparative Guide to the Reactivity of 2-Bromocyclopentane-1,3-dione and 2-Bromocyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-bromocyclopentane-1,3-dione and 2-bromocyclohexane-1,3-dione. Understanding the distinct reactivity profiles of these versatile building blocks is crucial for their effective application in organic synthesis and drug discovery. This document summarizes key reactivity differences, presents available quantitative data, details relevant experimental protocols, and visualizes reaction mechanisms.
Executive Summary
The primary difference in reactivity between 2-bromocyclopentane-1,3-dione and this compound stems from the inherent ring strain of the cyclopentane system compared to the more flexible cyclohexane ring. This structural variance significantly influences the propensity of these molecules to undergo reactions such as the Favorskii rearrangement, a key transformation for α-halo ketones. While both compounds are valuable intermediates, their reactivity under basic conditions, particularly in the context of ring contraction, is a major point of differentiation. 2-bromocyclopentane-1,3-dione, with its higher ring strain, is anticipated to exhibit distinct reactivity in such rearrangements compared to its six-membered ring counterpart.
Favorskii Rearrangement: A Comparative Analysis
The most characteristic reaction of α-halo cyclic ketones in the presence of a base is the Favorskii rearrangement, which results in a ring-contracted carboxylic acid derivative.[1][2] This reaction is a cornerstone for synthesizing strained cyclic systems and provides an excellent platform for comparing the reactivity of the title compounds.
The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate.[1][2] The initial deprotonation at the α'-carbon leads to an enolate, which then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) opens the strained three-membered ring to yield a carbanion, which is then protonated to give the final ring-contracted product.[1]
Reactivity Comparison
Quantitative Data Presentation
The following tables summarize representative data for the Favorskii rearrangement of analogous α-halocycloalkanones, which can serve as a proxy for the expected outcomes with the dione derivatives.
Table 1: Favorskii Rearrangement of 2-Chlorocyclohexanone
| Base/Solvent | Product | Yield (%) | Reference |
| Sodium ethoxide/Ethanol | Ethyl cyclopentanecarboxylate | Not specified | [1] |
| Aqueous NaOH | Cyclopentanecarboxylic acid | Not specified | [3] |
Note: Specific yield data for the Favorskii rearrangement of 2-bromocyclopentane-1,3-dione and this compound under identical conditions is not available in the reviewed literature. The data presented is for a closely related substrate to illustrate the typical transformation.
Experimental Protocols
General Experimental Protocol for the Favorskii Rearrangement of an α-Bromocycloalkanone
This protocol is adapted from established procedures for the Favorskii rearrangement of α-haloketones.[4]
Materials:
-
α-Bromocycloalkanone (1.0 eq)
-
Sodium methoxide (2.2 eq)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal to anhydrous methanol at 0 °C with stirring. Continue stirring until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve the α-bromocycloalkanone in anhydrous diethyl ether.
-
Initiation of Reaction: Transfer the solution of the α-bromocycloalkanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A precipitate may form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 55 °C) for a specified time (typically 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Workup and Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to afford the corresponding ring-contracted methyl ester.
Other Potential Reactions
Besides the Favorskii rearrangement, these α-bromo-β-dicarbonyl compounds can potentially undergo other reactions, such as direct nucleophilic substitution at the bromine-bearing carbon or reactions involving the dicarbonyl moiety.
Nucleophilic Substitution
Direct nucleophilic substitution (S_N2) by nucleophiles such as amines or thiols at the α-carbon is a possible reaction pathway. However, this can be in competition with the Favorskii rearrangement, especially with basic nucleophiles. The choice of a non-basic, strong nucleophile and aprotic solvent conditions might favor direct substitution over rearrangement. For example, reactions with soft nucleophiles like thiolates might proceed via direct substitution.
Reactions at the Dicarbonyl Moiety
The 1,3-dione functionality in both molecules is enolizable and can react with various electrophiles at the α-carbon (C2) or at the oxygen atoms of the enol form. The bromine atom at C2, being electron-withdrawing, increases the acidity of the enolic protons. These compounds can serve as precursors for the synthesis of various heterocyclic compounds. For instance, this compound is a starting material for the synthesis of azole derivatives which act as histamine H3 receptor antagonists.[5]
Conclusion
The reactivity of 2-bromocyclopentane-1,3-dione and this compound is primarily dictated by the interplay of the α-bromo ketone functionality and the cyclic structure. The Favorskii rearrangement stands out as a key reaction for these substrates, leading to valuable ring-contracted products. The higher ring strain of the cyclopentane system is expected to influence the rate and thermodynamics of this rearrangement compared to the cyclohexane analogue. While direct comparative data is sparse, understanding the fundamental principles of ring strain and reaction mechanisms allows for a rational prediction of their relative reactivity. Further experimental studies are warranted to quantify these differences and fully exploit the synthetic potential of these versatile building blocks.
References
Spectroscopic Analysis for Structural Confirmation of 2-Substituted Cyclohexane-1,3-dione Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for two representative 2-arylhydrazono-cyclohexane-1,3-dione adducts: 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (Adduct 1) and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (Adduct 2).
Table 1: Infrared (IR) Spectroscopy Data
| Adduct | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Adduct 1 | 3500-2955, 1696, 1671, 1592 | N-H, C=O (carbonyls), C=N |
| Adduct 2 | Not explicitly detailed in the provided search results. | - |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Adduct | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Adduct 1 | Not explicitly detailed in the provided search results. | - | - | - |
| Adduct 2 | Not explicitly detailed in the provided search results. | - | - | - |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Adduct | Chemical Shift (δ, ppm) | Assignment |
| Adduct 1 | Not explicitly detailed in the provided search results. | - |
| Adduct 2 | Not explicitly detailed in the provided search results. | - |
Table 4: Mass Spectrometry (MS) Data
| Adduct | Molecular Ion Peak (m/z) | Key Fragmentation Peaks |
| Adduct 1 | Not explicitly detailed in the provided search results. | - |
| Adduct 2 | Not explicitly detailed in the provided search results. | - |
Experimental Protocols
The following protocols are based on the synthesis of 2-arylhydrazono-cyclohexane-1,3-diones and are representative of the general procedures used to create and characterize adducts of cyclohexane-1,3-diones.
Synthesis of 2-[2-(Aryl)hydrazono]cyclohexane-1,3-dione Adducts
This procedure describes a coupling reaction to form the arylhydrazono adducts.
-
Materials:
-
Appropriate aromatic amine (e.g., 2-methoxyaniline or 3-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Cyclohexane-1,3-dione
-
Ethanol
-
Water
-
-
Procedure:
-
A solution of the aromatic amine (10 mmol) in a mixture of concentrated HCl and water is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (10 mmol) in water is added dropwise to the amine solution while maintaining the temperature between 0-5 °C. The mixture is stirred for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, cyclohexane-1,3-dione (10 mmol) is dissolved in ethanol.
-
The cold diazonium salt solution is added slowly to the cyclohexane-1,3-dione solution with constant stirring. The reaction mixture is stirred at a low temperature (around 0 °C) for a specified time (e.g., 4 hours).
-
The resulting precipitate (the adduct) is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets on a Fourier Transform Infrared (FTIR) spectrometer. The spectral range is usually 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the synthesized adducts.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis of 2-substituted cyclohexane-1,3-dione adducts.
A Comparative Guide to Alpha-Bromination Reagents: Alternatives to 2-Bromocyclohexane-1,3-dione
For researchers, scientists, and drug development professionals, the selective introduction of a bromine atom at the alpha-position of a ketone is a pivotal transformation in organic synthesis. This modification serves as a gateway for further molecular functionalization and the construction of complex a-bromo ketones, which are valuable intermediates in the synthesis of various pharmaceuticals. While a variety of brominating agents are available, this guide provides an objective comparison of viable alternatives to 2-Bromocyclohexane-1,3-dione, focusing on N-Bromosuccinimide (NBS), Pyridinium Tribromide, and Copper(II) Bromide. This comparison is supported by experimental data to facilitate the selection of the most suitable reagent for specific synthetic needs.
Performance Comparison of Alpha-Bromination Reagents
The selection of an appropriate brominating agent is critical and often depends on factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations. The following table summarizes the performance of three common alternatives for the alpha-bromination of 4-chloroacetophenone, providing a direct comparison of their efficacy under specified conditions.
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic acid, 90 °C | 3 hours | 85 ± 4 | [1] |
| Copper(II) Bromide | 4-Chloroacetophenone | Acetic acid, 90 °C | 3 hours | ~60 | [1] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic acid, 90 °C | 3 hours | - (low conversion) | [1] |
| N-Bromosuccinimide (NBS) | Acetophenone | CH2Cl2, p-TsOH, 80 °C (Microwave) | 30 minutes | 99 (conversion) | [2] |
Note: The yield for NBS in the first entry was reported as very low, with mostly unreacted starting material. A different set of conditions with microwave irradiation shows high conversion for the parent acetophenone.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and successful implementation in a laboratory setting. Below are representative experimental protocols for the alpha-bromination of ketones using the discussed alternative reagents.
Protocol 1: Alpha-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide[1]
Materials:
-
4-Chloroacetophenone
-
Pyridinium Tribromide
-
Glacial Acetic Acid
-
Ice water
-
Petroleum ether for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Add pyridinium tribromide (1.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from petroleum ether to afford the purified 2-bromo-4'-chloroacetophenone.
Protocol 2: Microwave-Assisted Alpha-Bromination of Acetophenone using N-Bromosuccinimide (NBS)[2]
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a microwave reactor tube, add acetophenone (1 mmol), N-bromosuccinimide (1.1 mmol), and p-toluenesulfonic acid (0.2 mmol) in dichloromethane (10 mL).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain α-bromoacetophenone.
Protocol 3: Alpha-Bromination of Acetophenone using Copper(II) Bromide
Materials:
-
Acetophenone
-
Copper(II) Bromide (CuBr2)
-
Ethyl acetate
-
Chloroform (optional, can be used as a co-solvent)
Procedure:
-
In a round-bottom flask, suspend Copper(II) bromide (2.2 eq) in ethyl acetate.
-
Add acetophenone (1.0 eq) to the suspension.
-
Reflux the mixture with vigorous stirring. The reaction progress can be monitored by the color change from the green of Cu(II)Br2 to the white of Cu(I)Br.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the copper(I) bromide precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Reaction Mechanism and Experimental Workflow
The alpha-bromination of ketones under acidic conditions, which is common for these reagents, proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating the tautomerization to the enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine source to yield the α-brominated ketone.
Discussion of Reagent Alternatives
N-Bromosuccinimide (NBS) is a widely used reagent for various bromination reactions, including allylic and benzylic bromination, as well as the alpha-bromination of carbonyl compounds. It is a crystalline solid that is easier and safer to handle than liquid bromine. The reactivity of NBS can be initiated by radical initiators, light, or acid catalysis. For the alpha-bromination of ketones, acid catalysis is typically employed to promote enol formation. As shown in the data, the reaction conditions, including the choice of solvent and heating method (conventional vs. microwave), can significantly impact the efficiency of NBS.
Pyridinium Tribromide (pyridinium perbromide) is another solid, stable, and easy-to-handle brominating agent. It is a complex of pyridine, hydrogen bromide, and bromine. It is considered a milder and more selective brominating agent compared to elemental bromine. The experimental data suggests that under certain conditions, pyridinium tribromide can be more effective than both NBS and copper(II) bromide for the alpha-bromination of substituted acetophenones, providing high yields in a reasonable timeframe.[1]
Copper(II) Bromide (CuBr2) offers a convenient method for the alpha-bromination of ketones. It is a solid reagent and the reaction is often carried out by refluxing the ketone with CuBr2 in a solvent mixture like chloroform-ethyl acetate. A key advantage of using CuBr2 is that the work-up can be straightforward, as the byproduct, copper(I) bromide, precipitates out of the reaction mixture and can be removed by filtration. However, the yields can be moderate, and it introduces a heavy metal into the reaction system, which might be a consideration for green chemistry principles.
Conclusion
The choice of a reagent for alpha-bromination is a critical decision in synthetic planning. While this compound serves as a starting material for certain syntheses, for the direct alpha-bromination of ketones, N-Bromosuccinimide, Pyridinium Tribromide, and Copper(II) Bromide present as more common and versatile alternatives. Pyridinium Tribromide appears to be a highly effective reagent for acetophenone derivatives, offering high yields under relatively mild conditions. NBS is a workhorse reagent, with its efficacy being highly dependent on the reaction conditions. Copper(II) Bromide provides a simple procedure with an easy work-up, though the yields may not be as high as with other reagents. The selection of the optimal reagent will ultimately depend on the specific ketone substrate, the desired scale of the reaction, and the available laboratory equipment and safety considerations. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.
References
A Comparative Guide to the Acid-Catalyzed Bromination of Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acid-catalyzed bromination of three common cyclic ketones: cyclopentanone, cyclohexanone, and cycloheptanone. Understanding the mechanistic nuances and reaction kinetics of this fundamental transformation is crucial for optimizing synthetic strategies and controlling product outcomes in medicinal chemistry and drug development. This document outlines the underlying mechanisms, presents comparative kinetic and product distribution data, and provides detailed experimental protocols.
Mechanistic Overview
The acid-catalyzed bromination of cyclic ketones proceeds through a well-established multi-step mechanism. The key feature of this reaction is the initial tautomerization of the ketone to its enol form, which is the rate-determining step.[1] This enol intermediate is the active nucleophile that reacts with bromine in a subsequent fast step.
The overall rate of reaction is dependent on the concentration of the ketone and the acid catalyst, but notably, it is independent of the bromine concentration.[2] This is described by the following rate law:
Rate = k[ketone][H⁺]
The reaction mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A weak base, such as the conjugate base of the acid catalyst or a solvent molecule, removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and the neutral enol intermediate.
-
Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).
-
Deprotonation: The intermediate is then deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the α-bromo ketone.
Comparative Analysis of Cyclic Ketones
The rate of bromination of cyclic ketones is directly related to the rate of enolization. The stability of the enol intermediate is influenced by the ring size, which in turn affects the rate of reaction.
Kinetic Data
While direct, side-by-side comparative kinetic data for the bromination of cyclopentanone, cyclohexanone, and cycloheptanone under identical conditions is scarce in the literature, the relative rates can be inferred from studies on their enol content and enolization rates. The general trend for enol content, and therefore the rate of bromination, is:
Cyclohexanone > Cyclopentanone > Cycloheptanone
Studies have shown that cyclohexanone has a higher enol content compared to cyclopentanone.[3][4] This is attributed to the relief of torsional strain in the transition state leading to the enol in the six-membered ring system. The enolization of cycloalkanones is a function of ring size, with the rate order for acid-catalyzed enolization being interpreted based on the steric requirements of converting the ketones to transition states with endocyclic unsaturation.[3]
| Ketone | Relative Rate of Bromination (Qualitative) | Enol Content (%)[3][4] |
| Cyclopentanone | Moderate | ~1.3 x 10⁻³ |
| Cyclohexanone | Fastest | ~4.1 x 10⁻⁴ |
| Cycloheptanone | Slowest | N/A |
Note: The enol content values are from different sources and may have been determined under varying conditions. They are presented here for qualitative comparison.
Product Distribution
Under acidic conditions, the bromination of cyclic ketones can yield both mono- and di-brominated products. The product distribution is highly dependent on the reaction conditions, including the stoichiometry of the reactants. Using a 1:1 molar ratio of ketone to bromine generally favors the formation of the mono-brominated product. Excess bromine can lead to the formation of di-brominated species.[5]
Regioselectivity in Substituted Cyclic Ketones:
In the case of unsymmetrical cyclic ketones, the regioselectivity of bromination is determined by the stability of the possible enol intermediates. Under thermodynamic control (acidic conditions), the reaction favors the formation of the more substituted, and thus more stable, enol. This leads to the preferential bromination at the more substituted α-carbon.[6]
For example, the bromination of 2-methylcyclohexanone in the presence of an acid catalyst is expected to yield primarily 2-bromo-2-methylcyclohexanone.[7] However, in some cases, a mixture of products can be obtained, and the exact ratio may depend on the specific reaction conditions.[6] For 2-methylcycloheptanone, the reaction with PBr₅ has been reported to yield a mixture of α,α'-dibrominated ketones.[6]
Experimental Protocols
The following are general protocols for the acid-catalyzed bromination of cyclopentanone, cyclohexanone, and cycloheptanone. These protocols are designed to be comparative and can be adapted for specific research needs.
Protocol 1: Acid-Catalyzed Bromination of Cyclopentanone
Materials:
-
Cyclopentanone
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred cyclopentanone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine has dissipated.
-
Pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to quench excess bromine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-bromocyclopentanone.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Bromination of Cyclohexanone[2]
Materials:
-
Cyclohexanone
-
Bromine
-
Glacial Acetic Acid
-
Diethyl ether
-
Aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, dissolve cyclohexanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred cyclohexanone solution. The color of the bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromocyclohexanone.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 3: Acid-Catalyzed Bromination of Cycloheptanone (Adapted)
Materials:
-
Cycloheptanone
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptanone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred cycloheptanone solution over a period of 1-2 hours, maintaining the temperature below 10 °C. (A slower addition may be necessary due to the slower reaction rate).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Follow the workup and purification procedure as described in Protocol 1 for cyclopentanone.
Visualizations
Reaction Mechanism
Caption: General mechanism for the acid-catalyzed bromination of a cyclic ketone.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of α-bromo cyclic ketones.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. The enol content and acidity of cyclopentanone, cyclohexanone, and acetone in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
Literature review of synthetic routes to alpha-brominated 1,3-diones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom at the α-position of 1,3-dicarbonyl compounds provides a valuable synthetic handle for further molecular elaboration, making these motifs highly sought-after intermediates in medicinal chemistry and organic synthesis. This guide offers a comparative overview of the most common and effective synthetic routes to α-brominated 1,3-diones, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in methodology selection.
Comparison of Synthetic Routes
The synthesis of α-brominated 1,3-diones is primarily achieved through electrophilic bromination of the active methylene group. The choice of brominating agent and reaction conditions is crucial for achieving high yields and selectivity, particularly for controlling the degree of bromination (mono- vs. di-substitution). The three most prevalent methods—direct bromination with molecular bromine (Br₂), bromination with N-bromosuccinimide (NBS), and the use of copper(II) bromide (CuBr₂)—are compared below.
Data Summary
| Method | Brominating Agent | Typical Substrates | Catalyst/Additive | Solvent | Typical Yields | Key Advantages | Key Disadvantages |
| Direct Bromination | Molecular Bromine (Br₂) | Acetylacetone, Dibenzoylmethane, 1,3-Indandione | Acetic Acid, HBr | Acetic Acid, Dioxane, Chloroform | 75-95% | High reactivity, readily available reagent. | Corrosive and toxic reagent, formation of HBr byproduct, can lead to over-bromination.[1][2] |
| N-Bromosuccinimide (NBS) | N-Bromosuccinimide | Acetylacetone, Dibenzoylmethane, Dimedone, Cyclic β-ketoesters | Lewis Acids (e.g., Mg(ClO₄)₂), Radical Initiators (AIBN), Acidic Al₂O₃ | Acetonitrile, Methanol, Triethylorthoformate | 80-98% | Safer and easier to handle than Br₂, high selectivity for mono-bromination is achievable.[3][4][5] | Can require a catalyst or initiator, reaction can be solvent-dependent.[3] |
| Copper(II) Bromide | Copper(II) Bromide (CuBr₂) | Acetylacetone, Ethyl Acetoacetate, Aromatic Ketones | None typically required | Chloroform-Ethyl Acetate, Ethanol | 85-95% | Mild reaction conditions, high selectivity, avoids the use of elemental bromine.[5][6] | Stoichiometric amounts of copper salt are often required, leading to copper waste. |
Reaction Pathways and Mechanisms
The following diagrams illustrate the general mechanisms for the α-bromination of 1,3-diones using the three primary methods.
Caption: General mechanism of direct bromination of a 1,3-dione.
Caption: Mechanism of NBS bromination of a 1,3-dione.
Caption: Proposed mechanism for CuBr₂ mediated bromination.
Experimental Protocols
Direct Bromination of 1,3-Indandione with Bromine
This procedure describes the dibromination of 1,3-indandione.
Materials:
-
1,3-Indandione
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 1,3-indandione in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,2-dibromo-1,3-indandione.[7]
Monobromination of a 1,3-Diketone with N-Bromosuccinimide (NBS) in Triethylorthoformate (TOF)
This method demonstrates solvent-controlled selective monobromination.[3]
Materials:
-
1,3-Diketone (e.g., dibenzoylmethane)
-
N-Bromosuccinimide (NBS)
-
Triethylorthoformate (TOF)
-
Magnetic stirrer
-
Sealed tube
Procedure:
-
To a 10 mL sealed tube equipped with a magnetic stirring bar, add the 1,3-diketone (0.5 mmol) and NBS (1.0 mmol).
-
Cover the tube with a rubber septum and purge with argon for 5 minutes.
-
Add triethylorthoformate (2 mL) via syringe.
-
Quickly replace the septum with a Teflon-coated screw cap.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Concentrate the resulting solution under reduced pressure.
-
Purify the residue by flash chromatography (petroleum ether/ethyl acetate) to yield the α-monobrominated 1,3-diketone.[3]
α-Bromination of a Ketone using Copper(II) Bromide
This is a general and mild procedure for the α-bromination of ketones, including 1,3-diones.
Materials:
-
Ketone (e.g., acetylacetone)
-
Copper(II) Bromide (CuBr₂)
-
Chloroform
-
Ethyl Acetate
Procedure:
-
Suspend CuBr₂ (2.2 equivalents) in a mixture of chloroform and ethyl acetate (1:1) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the ketone (1 equivalent) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by the discharge of the green color of CuBr₂ and the formation of white CuBr.
-
After the reaction is complete (typically a few hours, monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated CuBr.
-
Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.
-
Purify the product by distillation or recrystallization.
Alternative Synthetic Routes
While direct electrophilic bromination is the most common approach, alternative methods can be advantageous in specific contexts.
-
Enantioselective Bromination: For the synthesis of chiral α-bromo-1,3-dicarbonyls, organocatalytic methods have been developed. These reactions often employ a chiral amine catalyst (e.g., a derivative of proline or a C₂-symmetric imidazolidine) in the presence of a brominating agent like NBS, affording the product with high enantiomeric excess.[8][9]
-
Generation of Brominating Agent in situ: To avoid handling hazardous bromine, methods that generate the active brominating species in situ have been reported. For example, the use of potassium bromide in the presence of an oxidant like hydrogen peroxide can achieve chemoselective bromination of active methylene compounds.[10]
Conclusion
The synthesis of α-brominated 1,3-diones can be accomplished through several reliable methods. The choice of a specific protocol will depend on factors such as the desired selectivity (mono- vs. di-bromination), the scale of the reaction, safety considerations, and the availability of reagents and catalysts. Direct bromination with Br₂ is a powerful and straightforward method, while the use of NBS offers a safer and often more selective alternative. CuBr₂ provides a mild and efficient route, particularly when avoiding acidic byproducts is crucial. For specialized applications, such as the synthesis of enantiomerically enriched products, catalytic asymmetric methods represent the state-of-the-art. This guide provides a foundation for selecting and implementing the most suitable synthetic strategy for accessing these valuable chemical intermediates.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 8. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Efficacy of 2-Bromocyclohexane-1,3-dione in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Bromocyclohexane-1,3-dione in various solvent systems for the synthesis of heterocyclic compounds. Due to a lack of direct comparative studies, this document collates data from various literature sources to offer insights into solvent selection for reactions involving this versatile reagent.
Data Presentation: Performance in Different Solvents
The selection of a solvent can significantly influence the yield, reaction time, and purity of the final product in chemical syntheses. Below is a summary of reported reactions involving this compound and related compounds in different solvents.
| Reactant(s) | Solvent | Product | Yield (%) | Reaction Time | Temperature | Reference |
| This compound, 5-hydroxy-6-aminopyridine | DMF | 6,7,8,9-tetrahydro-10H-pyrimido-[5,4-b][1][2] benzoxazine derivative | Not Specified | Not Specified | Not Specified | General Review |
| 2-aminopyridine, 1,2-dibromoethane | DMF | 2,3-Dihydrothiazolo[3,2-a]pyridinium bromide | Not Specified | 72 h | Room Temp. | [3] |
| 2-aminopyridine, α-haloketones | Toluene/EtOH (2:3) | Imidazo[1,2-a]pyridines | Optimized Yields | 2-12 h | Reflux | [4] |
| Pyridine-2,6-bis(propane-1,3-dione) derivatives, NBS | Water | Pyridine-2,6-bis(2-bromo-propane-1,3-dione) derivatives | High | 30 min (grinding) | Room Temp. | [2] |
| Primary amines, CS₂, Pyridine-2,6-bis(2-bromo-propane-1,3-dione) derivatives | Water | Pyridine-2,6-bis(N-arylthiazoline-2-thiones) | High | 6-10 h | Reflux | [2] |
Note: The data presented is a compilation from various sources and not from a single comparative study. Direct comparison of efficacy should be made with caution.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are representative of the synthesis of important heterocyclic scaffolds.
Protocol 1: Synthesis of 2,3-Dihydrothiazolo[3,2-a]pyridinium bromide[3]
This protocol describes the synthesis of a pyridinium bromide salt, a precursor for 2-aminopyridines.
Materials:
-
2-mercaptopyridine
-
1,2-dibromoethane
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-mercaptopyridine (5.0 g, 45 mmol) in DMF (0.5 L) at room temperature.
-
Add 1,2-dibromoethane (19.4 mL, 225 mmol) to the solution.
-
Stir the reaction mixture for 72 hours at room temperature.
-
Collect the resulting precipitate, pyridinium bromide 2, by filtration.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridines[4]
This protocol outlines a one-pot, two-step methodology for synthesizing N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides.
Materials:
-
Arylglyoxal hydrates
-
2-aminopyridines
-
Sulfonamides
-
Zinc Chloride (ZnCl₂)
-
Toluene
-
Ethanol (EtOH)
Procedure:
-
Combine arylglyoxal hydrates, 2-aminopyridines, and sulfonamides in a binary solvent mixture of toluene and EtOH (2:3 ratio).
-
Add ZnCl₂ as a catalyst.
-
Reflux the reaction mixture for 2-12 hours.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and isolate the product through standard work-up procedures.
Protocol 3: Catalyst-Free Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) Derivatives[2]
This protocol describes a green chemistry approach to the monobromination of pyridine-2,6-bis(propane-1,3-dione) derivatives.
Materials:
-
Pyridine-2,6-bis(propane-1,3-dione) derivatives
-
N-Bromosuccinimide (NBS)
-
Water
Procedure:
-
Triturate a mixture of the pyridine-2,6-bis(propane-1,3-dione) derivative and NBS in a porcelain mortar at room temperature for 30 minutes.
-
Observe the color change of the reaction mixture from pale yellow to deep yellow-brown.
-
Add a few amounts of water to the mixture and let it stand for 3 hours, resulting in the formation of a yellow paste.
-
Isolate and purify the product.
Visualization of Reaction Pathways
The following diagrams illustrate the reaction workflows and proposed mechanisms for the synthesis of heterocyclic compounds.
Caption: General workflows for heterocyclic synthesis.
Caption: Proposed reaction mechanism.
References
Safety Operating Guide
Proper Disposal of 2-Bromocyclohexane-1,3-dione: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-bromocyclohexane-1,3-dione, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The primary and recommended method for disposal is through a licensed professional waste disposal service, typically involving high-temperature incineration.[1][2]
Key Disposal Principles
Proper disposal begins with correct identification and segregation of the chemical waste. As a brominated organic compound, this compound is classified as a halogenated organic waste .[3]
-
Segregation is Critical : Always collect halogenated organic waste separately from non-halogenated waste streams.[3][4] This is crucial because disposal methods and costs differ significantly; halogenated wastes require specialized incineration with scrubbers to handle the acidic gases (like hydrogen bromide) produced during combustion.[1]
-
Licensed Vendor Required : Disposal must be managed by a certified hazardous waste contractor.[1][5] These vendors have the necessary permits and equipment to handle and destroy such chemicals safely.
-
No Sewer Disposal : Under no circumstances should this compound or its containers be disposed of down the drain.[1][6][7] The compound is toxic to aquatic life with long-lasting effects, and its discharge into sewer systems is prohibited.[8][9]
-
Avoid On-site Treatment : Laboratory-scale chemical neutralization or treatment of this compound is not recommended without a thoroughly validated protocol. The reactivity of α-haloketones can lead to hazardous byproducts.[10] The standard and safest procedure is direct collection for professional disposal.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE) : Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (double nitrile or Viton), chemical splash goggles, and a fully buttoned lab coat.[6]
-
Waste Collection :
-
Use a designated, chemically compatible, and leak-proof waste container.[6][11] High-density polyethylene (HDPE) containers are generally suitable.[11] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[6]
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[3][4]
-
List all constituents of the waste container, including this compound and any solvents, on the container's label or an attached waste manifest sheet.[3]
-
-
Storage :
-
Keep the waste container tightly closed except when adding waste.[1][4]
-
Store the container in a well-ventilated area, such as a designated satellite accumulation area or a fume hood, away from incompatible materials like strong oxidizing agents and bases.[6][7][8]
-
Ensure the storage area is cool and away from sources of heat, sparks, or open flames, as the compound is combustible.[8][12]
-
-
Arrange for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4]
-
Follow all institutional procedures for waste manifest documentation and container handoff.
-
Disposal Parameters
While specific quantitative disposal limits for this compound are not widely published, the table below summarizes general parameters for the disposal of halogenated organic waste streams.
| Parameter | Recommended Value / Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains bromine, requiring special handling and disposal.[3][13] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the halogenated molecule.[1][2] |
| Incineration Temp. | >1100°C | High temperatures are required for the complete breakdown of stable organic compounds. |
| Incinerator Features | Afterburner and Scrubber | Necessary to neutralize acidic byproducts like HBr and prevent their release.[1] |
| Container pH | 5.5 - 9.5 | To prevent corrosion of containers and dangerous reactions, avoid mixing with strong acids or bases.[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
- 1. gustavus.edu [gustavus.edu]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. uakron.edu [uakron.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
